Methyl 5-chloro-6-fluoronicotinate
Description
Properties
IUPAC Name |
methyl 5-chloro-6-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLBXPUJKGKFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670609 | |
| Record name | Methyl 5-chloro-6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171918-85-6 | |
| Record name | Methyl 5-chloro-6-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 5-chloro-6-fluoronicotinate synthesis from methyl 5,6-dichloronicotinate
An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-6-fluoronicotinate from Methyl 5,6-dichloronicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry, through the halogen exchange (Halex) reaction of methyl 5,6-dichloronicotinate. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss key parameters for process optimization.
Introduction: The Strategic Importance of Fluorinated Nicotinates
Fluorine-containing organic compounds are of immense strategic importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.[1][2] this compound serves as a key building block for more complex molecules, where the strategic placement of both chlorine and fluorine atoms allows for subsequent, selective functionalization. The synthesis of this compound from the readily available methyl 5,6-dichloronicotinate is a critical and practical transformation.[3][4]
The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)
The conversion of methyl 5,6-dichloronicotinate to its 6-fluoro analogue is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups.[5][6]
Mechanism and Regioselectivity
The SNAr reaction proceeds through an addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[5][7]
Causality of the Reaction:
-
Nucleophilic Attack: A fluoride ion (F⁻), the nucleophile, attacks the electron-deficient carbon atom at the 6-position of the pyridine ring.
-
Formation of the Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing ester group (-COOCH₃) and the ring nitrogen.[5]
-
Leaving Group Expulsion: Aromaticity is restored by the elimination of a chloride ion (Cl⁻) from the ipso-carbon, yielding the final product.
Why the 6-Position? The chlorine atom at the 6-position (ortho to the ring nitrogen) is significantly more activated towards nucleophilic attack than the chlorine at the 5-position. The powerful electron-withdrawing inductive effect of the adjacent ring nitrogen makes the C6 position more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.
The Role of Fluoride: Interestingly, in SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I.[6][7] This is because the rate-determining step is typically the initial nucleophilic attack, not the expulsion of the leaving group.[8] Fluorine's high electronegativity strongly polarizes the C-X bond and stabilizes the intermediate complex through a powerful inductive effect, thereby lowering the activation energy of this slow step and accelerating the overall reaction.[7][8]
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CAS number for Methyl 5-chloro-6-fluoronicotinate
An In-Depth Technical Guide to Methyl 5-chloro-6-fluoronicotinate (CAS: 1171918-85-6): Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound is a halogenated pyridine derivative that serves as a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, fluoro, and methyl ester functionalities, provides multiple reaction sites for molecular elaboration. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail a key synthetic methodology with mechanistic insights, explore its applications as a precursor to complex bioactive molecules, and provide essential handling information. The narrative is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in pharmaceutical science, present in a vast array of approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and protein-ligand interactions. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold is a cornerstone of modern drug design.
-
Fluorine: Often used to block metabolic oxidation at a specific position, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
-
Chlorine: Can serve as a bioisostere for a methyl group, fill hydrophobic pockets in target proteins, and act as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
This compound combines these features with a methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore, or converted to other functional groups like amides. This trifecta of functionalities makes it a powerful intermediate for generating libraries of complex molecules for screening and lead optimization. Studies on related nicotinic acids have indicated potential for hypolipidemic activity, while the broader class of halogenated nicotinic acids are precursors to potent anti-infective and antibacterial agents.[1][2][3]
Physicochemical and Spectroscopic Profile
Precise identification and characterization are critical for any chemical building block. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1171918-85-6 | [4] |
| Molecular Formula | C₇H₅ClFNO₂ | [4] |
| Molecular Weight | 189.57 g/mol | [4] |
| MDL Number | MFCD12498696 | [4] |
| Purity | Typically ≥95% | [4] |
| Elemental Analysis | Calculated: C, 44.35%; H, 2.66%; N, 7.39% | [1] |
| Found: C, 44.13%; H, 2.51%; N, 7.41% | [1] |
Spectroscopic Analysis (Expected):
-
¹H NMR: Two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region (~3.9 ppm) for the methyl ester protons.
-
¹³C NMR: Seven distinct carbon signals, including the carbonyl carbon of the ester, the methyl carbon, and the five carbons of the substituted pyridine ring. Carbon-fluorine coupling (J-coupling) would be observable for the carbons near the fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C=O stretching (ester), C-F stretching, C-Cl stretching, and aromatic C=C and C=N stretching.
Synthesis and Mechanistic Insights: The Fluoride-Chloride Exchange
The preparation of this compound was first reported by Setliff and Coop in 1998.[1][5] The most direct method involves a nucleophilic aromatic substitution (SₙAr) reaction, specifically a halide exchange, on a readily available precursor.
Workflow for Synthesis of this compound
Caption: A generalized workflow for the synthesis via fluoride-chloride exchange.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Setliff and Coop and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[1]
-
Reagent Preparation: Oven-dry potassium fluoride (KF) at 110°C for several days prior to use to ensure it is anhydrous.
-
Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 5,6-dichloronicotinate (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 180-190°C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker of ice water.
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual DMSO and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality and Mechanistic Discussion
The success of this SₙAr reaction hinges on several key factors:
-
Substrate Activation: The pyridine ring is inherently electron-deficient. The presence of the ring nitrogen and the electron-withdrawing ester group strongly activates the C6 position (para to the ester) towards nucleophilic attack, more so than the C5 position.
-
Nucleophile: The fluoride ion (F⁻) from KF acts as the nucleophile, displacing the chloride at the C6 position.
-
Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group.
-
Solvent Choice: A polar aprotic solvent like DMSO is crucial. It effectively solvates the potassium cation (K⁺) while leaving the fluoride anion "naked" and highly nucleophilic, thus accelerating the reaction rate. The high boiling point of DMSO allows the reaction to be conducted at the high temperatures required for this substitution.
A potential side reaction involves the formation of an imminium salt, which can complicate the isolation of the desired product.[1] Careful control of reaction conditions and a proper workup procedure are essential for achieving a good yield.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a strategic intermediate. Its value lies in its potential for diversification.
Logical Progression from Building Block to Drug Candidate
Caption: Synthetic utility of this compound in generating diverse scaffolds.
-
Ester Modification: The methyl ester can be saponified to the carboxylic acid. This acid can then be coupled with a wide range of amines to form a library of nicotinamide derivatives, a common feature in many bioactive molecules, including PARP inhibitors and kinase inhibitors.
-
C6-Position Chemistry: The fluorine at the C6 position, while less reactive than the original chlorine, can still be displaced by strong nucleophiles (e.g., thiols, amines) under specific conditions.
-
C5-Position Chemistry: The chlorine at the C5 position is less activated but can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.
Given the known biological activities of related compounds, this building block is particularly relevant for programs targeting:
-
Metabolic Diseases: Based on the hypolipidemic activity of parent nicotinic acids.[1]
-
Infectious Diseases: As a precursor for quinolone and naphthyridine-type antibacterial agents.[2]
-
Oncology: The halogenated pyridine scaffold is a common feature in many small-molecule kinase inhibitors.
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[6][7]
Conclusion and Future Outlook
This compound represents a prime example of a strategically designed chemical building block. Its synthesis is achievable through established SₙAr chemistry, and its physicochemical properties are well-defined. The true power of this molecule lies in its synthetic versatility, offering multiple handles for chemists to craft novel molecules with tailored properties. For researchers and drug development professionals, it serves as a valuable starting point for the exploration of new chemical space in the pursuit of next-generation therapeutics, particularly in oncology, infectious diseases, and metabolic disorders. Future work will likely see this intermediate incorporated into diverse molecular scaffolds through both traditional and innovative synthetic methodologies like late-stage functionalization.
References
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Amerigo Scientific. This compound. [Link]
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), Article 24. [Link]
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. ScholarWorks@UARK. [Link]
- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride (US5204478A).
-
Lead Sciences. Methyl 6-chloro-5-fluoronicotinate. [Link]
-
ResearchGate. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]
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PubChem. Methyl 2-chloro-5-fluoronicotinate. [Link]
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LookChem. Methyl 5-amino-6-chloronicotinate. [Link]
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MySkinRecipes. Methyl 6-chloro-2-fluoronicotinate. [Link]
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- 7. Methyl 6-chloro-2-fluoronicotinate [myskinrecipes.com]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-chloro-6-fluoronicotinate
This guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-chloro-6-fluoronicotinate, a key heterocyclic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide uniquely combines theoretical predictions with a comparative analysis of experimentally-derived data from structurally analogous compounds. This approach provides a robust framework for the characterization and verification of this compound in a research setting.
Introduction: The Significance of Halogenated Nicotinates in Medicinal Chemistry
Halogenated pyridine derivatives are a cornerstone in the synthesis of a wide array of pharmaceutical agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the pyridine ring system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, represents a versatile scaffold for the synthesis of novel bioactive molecules. Its trifunctional nature—a methyl ester, a chloro substituent, and a fluoro substituent on the pyridine core—offers multiple points for chemical modification, making it a valuable starting material for the exploration of new chemical space in drug discovery programs. The precise characterization of this molecule is therefore of paramount importance for ensuring the identity and purity of downstream compounds.
Predicted Spectroscopic Data of this compound
In the absence of publicly available experimental spectra, the following data has been generated using validated computational prediction tools. These predictions serve as a reliable reference for the initial identification and characterization of the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is predicted to exhibit two distinct aromatic proton signals and one signal for the methyl ester protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 1H | H-2 |
| ~8.2 | Doublet | 1H | H-4 |
| ~3.9 | Singlet | 3H | -OCH₃ |
The downfield chemical shifts of the aromatic protons are characteristic of their position on the electron-deficient pyridine ring. The coupling between H-2 and H-4 is expected to be a small meta-coupling.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (ester) |
| ~158 (d, ¹JCF ≈ 250 Hz) | C-6 |
| ~148 | C-2 |
| ~142 (d, ³JCF ≈ 15 Hz) | C-4 |
| ~125 | C-3 |
| ~120 (d, ²JCF ≈ 20 Hz) | C-5 |
| ~53 | -OCH₃ |
The carbon directly attached to the fluorine atom (C-6) is expected to show a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR spectroscopy of fluorinated compounds. Smaller two- and three-bond couplings to fluorine are also predicted for C-5 and C-4, respectively.
Predicted Infrared (IR) Spectrum
The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-F stretch |
| ~800 | C-Cl stretch |
The strong carbonyl stretch around 1730 cm⁻¹ is a key diagnostic peak for the ester functionality.
Predicted Mass Spectrum (Electron Ionization)
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| Predicted m/z | Interpretation |
| 189/191 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 158/160 | [M - OCH₃]⁺ |
| 130/132 | [M - COOCH₃]⁺ |
The presence of a chlorine atom will result in a characteristic M/M+2 isotope pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1.
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in the predicted data, a comparative analysis with the experimental spectroscopic data of the commercially available, structurally related compounds, Methyl 6-chloronicotinate and Methyl 6-fluoronicotinate , is presented.
Methyl 6-chloronicotinate (CAS: 73781-91-6)[1][2][3]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.98 (d, J=2.4 Hz, 1H), 8.19 (dd, J=8.3, 2.4 Hz, 1H), 7.42 (d, J=8.3 Hz, 1H), 3.94 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.1, 153.3, 150.8, 139.1, 124.9, 124.3, 52.7.
-
IR (KBr): ν 3091, 2955, 1728 (C=O), 1587, 1560, 1435, 1320, 1235, 1111, 836, 765 cm⁻¹.
-
MS (EI): m/z 171/173 ([M]⁺), 140/142 ([M - OCH₃]⁺), 112/114 ([M - COOCH₃]⁺).
Methyl 6-fluoronicotinate (CAS: 1427-06-1)[4][5][6]
-
¹H NMR (DMSO-d₆, 600 MHz): δ 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H).[1]
-
MS (ESI): m/z 156.1 [M+H]⁺.[1]
The experimental data of these analogs provide a valuable reference for validating the predicted spectra of this compound. The observed chemical shifts and coupling patterns in the NMR spectra, the key vibrational modes in the IR spectra, and the fragmentation patterns in the mass spectra of the analogs are consistent with the predicted data for the target compound, taking into account the electronic effects of the different halogen substituents.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible spectroscopic data for the verification of this compound, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a sharp, symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption peaks.
-
Sources
A Senior Application Scientist's Guide to Determining the Solubility of Methyl 5-chloro-6-fluoronicotinate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For researchers and professionals in drug development, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy.[1] This guide focuses on Methyl 5-chloro-6-fluoronicotinate, a halogenated pyridine derivative of interest in medicinal chemistry. In the absence of extensive published solubility data, this document serves as a comprehensive technical guide for researchers to systematically determine its solubility in common organic solvents. We will delve into the theoretical principles governing solubility, provide a validated, step-by-step experimental protocol using the gold-standard shake-flask method, and offer a framework for the accurate reporting and interpretation of the resulting data.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the compound's physical properties. Among these, solubility is paramount. It dictates the bioavailability of orally administered drugs, influences the feasibility of parenteral formulations, and impacts the efficiency of purification and synthesis processes.[2] A poorly soluble compound can lead to inadequate absorption, variable therapeutic outcomes, and significant hurdles in formulation.
This compound (CAS No. 1171918-85-6) is a substituted pyridine ester, a class of heterocyclic compounds frequently utilized as building blocks in the synthesis of complex pharmaceutical agents. The presence of two different halogens (chloro and fluoro) and a methyl ester group on the pyridine ring creates a unique electronic and steric profile that necessitates a thorough experimental investigation of its solubility. This guide provides the necessary framework to conduct such an investigation with scientific rigor.
Compound Profile: this compound
A foundational understanding of the target molecule's physicochemical properties is essential for predicting and interpreting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1171918-85-6 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Predicted XLogP3 | 1.8 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | [3] |
| Structure | ![]() | (Structure based on IUPAC name) |
Note: XLogP3 is a computed value for the octanol-water partition coefficient, which serves as an indicator of a molecule's lipophilicity. A value of 1.8 suggests moderate lipophilicity. The presence of hydrogen bond acceptors but no donors indicates the molecule can interact with protic solvents but cannot form hydrogen bond networks by itself.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The adage "like dissolves like" provides a useful, albeit simplified, starting point.
-
Polarity: The pyridine ring, ester functionality, and halogen substituents give this compound a distinct polarity. It is expected to be more soluble in solvents of comparable polarity.
-
Solvent-Solute Interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, potentially leading to favorable solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents possess dipole moments and can interact with the polar regions of the solute molecule through dipole-dipole interactions. The absence of strong hydrogen bonding networks in these solvents can make them effective at solvating a variety of solutes.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited, driven primarily by weaker van der Waals forces. The polar functionalities of the molecule will likely hinder its dissolution in highly non-polar media.
-
Experimental Determination of Equilibrium Solubility
To ensure accuracy and reproducibility, the thermodynamic equilibrium solubility must be determined. The saturation shake-flask method is the most reliable and widely accepted technique for this purpose. The objective is to create a saturated solution in equilibrium with the solid drug, ensuring the measured concentration represents the true solubility limit under the specified conditions.
Rationale for the Shake-Flask Method
This method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a stable and true measure of solubility.[4] Unlike kinetic solubility methods, which can be influenced by the rate of dissolution and may report supersaturated states, the shake-flask method ensures that the dissolution process has reached its endpoint.[5] The key principles are adding an excess of the solid to the solvent and allowing sufficient time and agitation for the dissolution and precipitation processes to reach a steady state.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (purity >95%)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Hexane) of analytical grade or higher.
-
Scintillation vials or flasks with screw caps.
-
Orbital shaker or rotator with temperature control.
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvents).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Step-by-Step Procedure:
-
Preparation of Solutions: Add an excess amount of this compound to a series of vials. "Excess" is critical; a good starting point is to add approximately 10-20 mg of the solid to each vial.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is crucial as solubility is temperature-dependent.
-
Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined period. A 24-hour period is often sufficient, but for some compounds, 48 or even 72 hours may be necessary to ensure equilibrium is reached. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a chemically resistant syringe filter (e.g., PTFE or nylon for organic solvents) to remove all undissolved solid particles. This step is critical to prevent artificially high results.
-
-
Analysis:
-
Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.
-
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor. Perform each experiment in triplicate to ensure statistical validity.
Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior across different solvent classes.
Table 2: Experimental Solubility of this compound at 25°C (Template)
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |
| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] | |
| Polar Aprotic | Acetone | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Soluble] | |
| Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] | |
| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] | [e.g., Soluble] | |
| Non-Polar | Toluene | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| n-Hexane | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |
Qualitative descriptors can be assigned based on standard definitions, such as those from the U.S. Pharmacopeia (USP).
Factors Influencing Solubility:
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The Reactivity Profile of Methyl 5-chloro-6-fluoronicotinate: A Technical Guide for Synthetic Chemists
Introduction: A Versatile Scaffold in Modern Drug Discovery
Methyl 5-chloro-6-fluoronicotinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties, stemming from the presence of a chloro, a fluoro, and a methyl ester group on the pyridine ring, impart a distinct reactivity profile that allows for selective functionalization at multiple positions. This guide provides an in-depth technical overview of the reactivity of this compound, offering insights into its synthesis and key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The strategic application of these reactions enables the construction of complex molecular architectures, making this compound a sought-after intermediate in the synthesis of novel therapeutic agents and other biologically active molecules.[3][4]
Molecular Structure and Electronic Landscape
The reactivity of this compound is fundamentally governed by the interplay of the electronic effects of its substituents. The pyridine nitrogen, along with the electron-withdrawing chloro, fluoro, and methyl nicotinate moieties, renders the aromatic ring electron-deficient. This electronic characteristic is pivotal in dictating the feasibility and regioselectivity of various chemical transformations.
Synthesis of this compound
The primary and most established method for the synthesis of this compound involves a fluoride-chloride exchange reaction. This approach leverages the greater lability of the chlorine atom at the 6-position of a precursor molecule, methyl 5,6-dichloronicotinate, towards nucleophilic displacement by a fluoride ion.
Protocol: Synthesis via Fluoride-Chloride Exchange
This protocol is adapted from established procedures for the synthesis of fluorinated nicotinic acid derivatives.
Step 1: Reaction Setup
-
In a dry reaction vessel, equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5,6-dichloronicotinate (1.0 eq.) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a source of fluoride ions, typically spray-dried potassium fluoride (KF) (1.5-2.0 eq.). The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate.
Step 2: Reaction Execution
-
Heat the reaction mixture to a temperature between 120-150 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary from several hours to overnight.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the reagents and to achieve the necessary reaction temperature for the nucleophilic aromatic substitution to occur.
-
Fluoride Source: Spray-dried potassium fluoride is often preferred due to its higher surface area and reactivity compared to standard KF.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the cleavage of the C-Cl bond and the formation of the new C-F bond.
Key Reactions and Reactivity Profile
The electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing this compound. The regioselectivity of this reaction is a critical consideration for synthetic planning. The positions ortho and para to the electron-withdrawing nitrogen atom and the nicotinate group are activated towards nucleophilic attack.
Regioselectivity:
In this compound, both the C-Cl and C-F bonds are potential sites for nucleophilic attack. Generally, the fluorine atom is a better leaving group in SNAr reactions on electron-deficient aromatic rings due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[5] However, the position of the halogen also plays a crucial role. The chlorine atom is at the 5-position, while the fluorine atom is at the 6-position (ortho to the nitrogen). The 6-position is highly activated by the ring nitrogen, making the C-F bond the more probable site for nucleophilic substitution.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol illustrates a typical SNAr reaction with an amine, a common transformation in the synthesis of pharmaceutical intermediates.
Step 1: Reaction Setup
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq.).
Step 2: Reaction Execution
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation: Regioselectivity in SNAr Reactions
| Nucleophile | Position of Substitution | Product | Reference |
| Primary/Secondary Amine | C-6 | Methyl 5-chloro-6-aminonicotinate derivative | [6] |
| Alkoxide | C-6 | Methyl 5-chloro-6-alkoxynicotinate | General SNAr principles |
| Thiolate | C-6 | Methyl 5-chloro-6-(alkyl/aryl)thionicotinate | General SNAr principles |
Visualization: SNAr Mechanism
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 5-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is widely employed to introduce aryl, heteroaryl, or vinyl substituents at the 5-position.[7][8] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[9][10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Reaction Setup
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.02-0.05 eq.), and a base like sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
Step 2: Reaction Execution
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to a temperature between 80-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product using column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Partners
| Boronic Acid/Ester | Catalyst/Ligand | Product | Reference |
| Phenylboronic acid | Pd(PPh3)4 | Methyl 6-fluoro-5-phenylnicotinate | [1][12] |
| Thiophene-2-boronic acid | PdCl2(dppf) | Methyl 6-fluoro-5-(thiophen-2-yl)nicotinate | [13] |
| Vinylboronic acid pinacol ester | Pd(OAc)2/SPhos | Methyl 6-fluoro-5-vinylnicotinate | General Suzuki Protocols |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.
Other Transformations
While SNAr and cross-coupling reactions are the most prominent, other transformations of this compound are also synthetically useful.
-
Reduction of the Ester: The methyl ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). This provides access to (5-chloro-6-fluoropyridin-3-yl)methanol, another valuable intermediate.
-
Hydrolysis of the Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Applications in Drug Development
Derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active compounds. The ability to selectively functionalize the pyridine ring at the 5- and 6-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, substituted nicotinic acid derivatives have been investigated for their potential as anti-inflammatory, anti-bacterial, and anti-cancer agents.[8][14] The introduction of fluorine atoms can often enhance metabolic stability and binding affinity of drug candidates.
Conclusion
This compound is a highly valuable and reactive building block for organic synthesis. Its electron-deficient pyridine core, adorned with strategically placed halogen atoms, provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its reactivity profile, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is essential for leveraging its full potential in the design and synthesis of novel compounds with significant applications in the pharmaceutical and agrochemical industries.
References
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Abdel-Mohsen, H. T., & El-Sayed, R. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 245.* [Link]
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Cherkupally, P., & Reddy, R. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.* [Link]
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Mulder, J. A., et al. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 18(2), 285-290.* [Link]
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Ghosh, A., et al. (2016). Efficient and ligand free palladium catalyst for Suzuki and Heck cross-coupling reactions. Journal of Chemical Sciences, 128(8), 1271-1278.* [Link]
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Organic Chemistry Portal. Suzuki Coupling. (n.d.). [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(41), 14394–14397.* [Link]
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Nolan, S. P., et al. (2012). General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Chemical Science, 3(10), 3074-3079.* [Link]
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Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262–3269.* [Link]
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MySkinRecipes. (n.d.). Methyl 6-chloro-2-fluoronicotinate. [Link]
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Lead Sciences. (n.d.). Methyl 6-chloro-5-fluoronicotinate. [Link]
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Di Martino, R. M. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 133.* [Link]
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Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.* [Link]
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PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. [Link]
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Stanetty, P., et al. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667–2671.* [Link]
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Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269.* [Link]
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G. D. Reddy, et al. (2016). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Journal of Heterocyclic Chemistry, 53(5), 1547-1554.* [Link]
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The Strategic Application of Methyl 5-chloro-6-fluoronicotinate in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unlocking a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic building blocks is a cornerstone of rational drug design. Among these, pyridine derivatives have consistently proven their value, offering a versatile scaffold for engaging with a multitude of biological targets. This technical guide delves into the nuanced potential of a particularly promising, yet underexplored, reagent: Methyl 5-chloro-6-fluoronicotinate. Its unique substitution pattern—a trifecta of an electron-withdrawing ester, a strategically placed chlorine atom, and a reactive fluorine atom—presents a compelling platform for the synthesis of novel molecular entities with significant therapeutic potential. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, field-proven insights into the application of this versatile intermediate.
Physicochemical Properties and Spectroscopic Characterization
This compound (CAS Number: 1171918-85-6) is a crystalline solid with a molecular weight of 189.57 g/mol and a melting point of 66-68°C.[1] Its structure presents a unique electronic landscape, with the electron-withdrawing ester group at the 3-position, a chlorine atom at the 5-position, and a fluorine atom at the 6-position of the pyridine ring. This arrangement is critical to its reactivity profile, which will be discussed in subsequent sections.
A thorough understanding of a compound's spectroscopic signature is fundamental to its application in synthesis. The following data provides a baseline for the characterization of this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClFNO₂ | [2] |
| Molecular Weight | 189.57 g/mol | [2] |
| CAS Number | 1171918-85-6 | [2] |
| Melting Point | 66-68 °C | [1] |
| ¹H NMR (CDCl₃) | δ 8.75 (m, H2), 8.45 (d of d, H4), 3.97 (s, CH₃) | [1] |
| IR (cm⁻¹) | 1724 (C=O), 1068 (C-O) | [1] |
Synthesis of the Core Scaffold: A Critical Analysis
The primary route for the synthesis of this compound is through a fluoride-chloride exchange reaction, a classic example of nucleophilic aromatic substitution.[1] This transformation leverages the inherent reactivity of halogenated pyridines, where the chlorine at the 6-position is activated towards displacement by a fluoride source.
Foundational Protocol: Fluoride-Chloride Exchange
The seminal work by Setliff and Coop outlines a direct, albeit low-yielding, synthesis from the readily available Methyl 5,6-dichloronicotinate.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
Methyl 5,6-dichloronicotinate
-
Potassium Fluoride (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
A mixture of Methyl 5,6-dichloronicotinate (1.0 eq) and anhydrous Potassium Fluoride (2.0 eq) in anhydrous DMF is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Yield: 24%[1]
Causality and Optimization Considerations
The modest yield of 24% reported by Setliff and Coop suggests that the reaction is not without its challenges.[1] A critical analysis of the reaction mechanism and conditions reveals several factors that may contribute to the low conversion and potential avenues for optimization:
-
Competitive Side Reactions: The authors note a competitive reaction of the starting material with the DMF solvent, leading to the formation of an imminium salt.[1] This side reaction consumes the starting material and reduces the overall yield.
-
Fluoride Source and Solubility: The efficacy of the fluoride-chloride exchange is highly dependent on the nature and solubility of the fluoride source. While potassium fluoride is a common choice, its solubility in aprotic polar solvents like DMF can be a limiting factor. The use of phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) or alternative fluoride sources with higher solubility (e.g., cesium fluoride, spray-dried potassium fluoride) could significantly enhance the reaction rate and yield.
-
Reaction Temperature and Time: The reflux temperature of DMF (153 °C) is substantial and may contribute to the observed side reactions. A systematic investigation of lower reaction temperatures, potentially in combination with a more reactive fluoride source or catalyst, could mitigate byproduct formation.
-
Alternative Solvents: The use of alternative high-boiling point aprotic polar solvents, such as dimethyl sulfoxide (DMSO) or sulfolane, could be explored to circumvent the reactivity issues associated with DMF.
Caption: Workflow for the synthesis of this compound.
Strategic Applications in Medicinal Chemistry
The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The differential reactivity of the two halogen atoms, coupled with the presence of the ester functionality, allows for a stepwise and controlled functionalization of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Amine Scaffolds
The fluorine atom at the 6-position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent nitrogen atom and the ester group at the 3-position. This regioselectivity allows for the selective introduction of a wide range of nucleophiles, particularly amines, which are prevalent in many classes of therapeutic agents.
Conceptual Workflow: SNAr with Amines
Caption: Generalized workflow for the SNAr of this compound with amines.
This reactivity is particularly valuable in the synthesis of kinase inhibitors, a significant class of anticancer drugs. Many kinase inhibitors feature a substituted pyridine or pyrimidine core that forms key hydrogen bond interactions with the hinge region of the kinase active site.[3][4][5] The ability to readily introduce diverse amine functionalities at the 6-position of the nicotinic acid scaffold provides a powerful tool for exploring the structure-activity relationships (SAR) of potential kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
The chlorine atom at the 5-position, while less reactive towards SNAr, is an excellent handle for palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for the introduction of aryl, heteroaryl, and alkyl groups, as well as various heteroatom-containing moieties.
Table 2: Potential Cross-Coupling Reactions of this compound Derivatives
| Reaction Name | Coupling Partner | Bond Formed | Potential Applications |
| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C | Synthesis of biaryl and heteroaryl compounds for kinase inhibitors, GPCR modulators.[6][7] |
| Buchwald-Hartwig Amination | Amines, amides | C-N | Introduction of diverse nitrogen-containing functionalities for improved solubility and target engagement. |
| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Synthesis of rigid linkers and probes for target identification. |
| Heck Coupling | Alkenes | C-C (alkene) | Introduction of vinyl groups for further functionalization. |
| Stille Coupling | Organostannanes | C-C | Versatile C-C bond formation with a wide range of functional group tolerance. |
The sequential application of SNAr at the 6-position followed by a cross-coupling reaction at the 5-position allows for the construction of highly functionalized and diverse molecular libraries from a single, readily accessible starting material.
Application in the Synthesis of Antiviral Agents
The halogenated nicotinic acid scaffold is also a recurring motif in the development of antiviral agents.[8][9] The ability to introduce various substituents around the pyridine ring allows for the fine-tuning of molecular properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for antiviral activity. The functionalization of this compound can lead to the synthesis of novel compounds for screening against a range of viral targets.
Future Perspectives and Conclusion
This compound represents a high-potential, yet underutilized, building block in medicinal chemistry. Its well-defined and differential reactivity at the 5- and 6-positions provides a robust platform for the synthesis of diverse and complex molecular architectures. While the initial reported synthesis suffers from a low yield, modern synthetic methodologies offer significant opportunities for optimization.
As the demand for novel therapeutic agents continues to grow, the strategic use of versatile and readily functionalizable scaffolds like this compound will be paramount. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with the aim of empowering researchers to unlock the full potential of this promising intermediate in their drug discovery endeavors. The logical and stepwise functionalization pathways outlined herein offer a clear roadmap for the generation of novel compound libraries with a high probability of yielding new and effective therapeutic agents.
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PubMed. (2017). Synthesis and evaluation of halogenated 12N-sulfonyl matrinic butanes as potential anti-coxsackievirus agents. Retrieved from [Link]
- (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]
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Journal of the Arkansas Academy of Science. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Retrieved from [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
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SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. Retrieved from [Link]
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A Technical Guide to the Synthesis of Substituted Nicotinic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The pyridine ring, particularly when functionalized at the 3-position with a carboxyl group, serves as a versatile building block for a wide array of biologically active molecules.[1][2] Esters of substituted nicotinic acids are prevalent in numerous marketed drugs, where they act as vasodilators, treatments for dyslipidemia, and agents for various other therapeutic indications.[3][4][5] The incorporation of substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, bioavailability, and target-binding affinity, making the development of robust synthetic methodologies a critical area of research.[1][2][6]
This guide provides an in-depth overview of the core synthetic strategies for accessing substituted nicotinic acid esters, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling and C-H functionalization techniques. It is designed to serve as a practical resource for researchers, offering both mechanistic insights and actionable experimental protocols.
Part 1: Classical Approaches to the Pyridine Core
Classical methods for pyridine synthesis often rely on the condensation of acyclic precursors. These multicomponent reactions are powerful for constructing the core heterocyclic structure, which can then be further modified.
Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis.[7][8] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[8][9]
Mechanism Insight: The reaction proceeds through a series of condensations and cyclizations. Key steps include a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[7] These intermediates then combine and cyclize to form a 1,4-dihydropyridine (DHP), often referred to as a "Hantzsch ester."[7][8]
Causality in Experimental Choices: The choice of reactants directly dictates the substitution pattern of the resulting pyridine. The aldehyde determines the substituent at the 4-position, while the β-ketoester determines the substituents at the 2- and 6-positions and provides the ester functionalities at the 3- and 5-positions. The critical final step is the oxidation of the DHP intermediate to the aromatic pyridine ring. This is driven by the thermodynamic stability of the aromatic system.[8] Common oxidizing agents include nitric acid, ferric chloride, or potassium permanganate.[8]
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An In-depth Technical Guide to the Safe Handling of Methyl 5-chloro-6-fluoronicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Safety in Advanced Chemical Synthesis
Methyl 5-chloro-6-fluoronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel compounds necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond mere compliance, aiming to instill a deep-seated culture of safety by elucidating the causality behind each handling precaution. As professionals in a field of constant discovery, our primary responsibility is to ensure that innovation does not come at the cost of personal safety or environmental integrity. This document serves as a comprehensive resource for the safe management of this compound, from initial risk assessment to final disposal.
Hazard Identification and Comprehensive Risk Profile
While a specific, comprehensive toxicological profile for this compound is not widely documented, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds. Halogenated aromatic compounds and nicotinic acid esters frequently exhibit irritant properties.[1][2][3] The primary hazards associated with this class of chemicals are summarized below.
GHS Hazard Classification (Inferred) Based on data from similar chemical structures, this compound should be handled as a substance with the following potential classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[3][6][7] |
Core Mechanistic Risks:
-
Dermal and Ocular Irritation: The electrophilic nature of the pyridine ring, enhanced by electron-withdrawing halogen substituents, can lead to reactions with nucleophilic biomolecules in the skin and eyes, causing irritation and potential damage.
-
Respiratory Tract Irritation: As a fine solid or powder, airborne particles can be inhaled, leading to irritation of the mucosal membranes in the respiratory system.[1][6]
Proactive Exposure Control: Engineering and Personal Measures
A multi-layered approach to exposure control is critical, prioritizing engineering and administrative controls, supplemented by rigorous use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, minimizing the release of dust or vapors into the laboratory environment.
-
Ventilation: All handling of solid this compound and its solutions must be performed within a properly functioning chemical fume hood.[6][8] This is non-negotiable. The fume hood provides a contained workspace and actively removes airborne contaminants.
-
Designated Work Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked, and access should be limited to trained personnel.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][6][9] Their proximity is crucial for an effective emergency response.
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the researcher and the chemical. Its selection and use should not be a matter of routine but a conscious, risk-informed decision.
| Activity | Required Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions) | - Nitrile gloves (double-gloving recommended) - Impermeable lab coat with tight-fitting cuffs - ANSI-approved safety goggles with side shields[10] |
| Handling Potentially Dusty Material | - All PPE for routine handling - NIOSH-approved respirator (e.g., N95) to prevent inhalation of dust particles[10][11] |
| Cleaning and Decontamination | - Double nitrile gloves - Impermeable lab coat - Safety goggles[10] |
| Spill Cleanup | - Double nitrile gloves - Impermeable, disposable gown - Safety goggles and face shield - NIOSH-approved respirator - Shoe covers[10][12] |
Logical Workflow for PPE Selection
Caption: PPE selection decision tree for handling this compound.
Standard Operating Procedures: From Vial to Vessel
Adherence to a strict, step-by-step protocol is essential for minimizing exposure during routine handling.
Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE as determined by your risk assessment (see Section 3.2). Ensure the chemical fume hood sash is at the appropriate height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatulas, glassware, solvent) within the hood to avoid moving contaminated items in and out of the containment area.
-
Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.
-
Dissolution: Transfer the weighed solid into the destination vessel. Add the solvent slowly to avoid splashing. If necessary, rinse the weigh boat with a small amount of solvent to ensure a complete transfer.
-
Initial Cleanup: Dispose of the weigh boat and any other contaminated disposables (e.g., pipette tips) into a designated, sealed waste bag inside the fume hood.
-
Glove Removal: Before exiting the fume hood, remove the outer pair of gloves and dispose of them in the designated waste bag.
-
Final Decontamination: With the inner gloves still on, wipe down the work surface of the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol).
-
Final Glove Removal: After leaving the work area, remove the inner pair of gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[5][11]
Emergency Response Protocols: A Framework for Action
In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.
Exposure Scenarios
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Spill Management Workflow
A minor spill of this compound can be managed by trained laboratory personnel. A major spill requires immediate evacuation and professional assistance.
Caption: Step-by-step workflow for responding to a chemical spill.
Decontamination and Waste Disposal
Proper decontamination and disposal are the final steps in the safe handling lifecycle of this compound.
-
Equipment Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste. After the initial rinse, equipment can be washed using standard laboratory procedures.
-
Waste Disposal: All solid waste, including contaminated gloves, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed container.[1][11] Liquid waste, including solvent rinsates, must be collected in a separate, labeled hazardous waste container. Do not empty any material containing this compound into drains.[1] All waste must be disposed of through an approved waste disposal plant or licensed professional waste disposal service.[1][11]
Conclusion: Integrating Safety into Scientific Practice
The effective and safe use of this compound in a research and development setting is contingent upon a foundational respect for its potential hazards. By integrating the engineering controls, personal protective measures, and rigorous protocols outlined in this guide, scientists can confidently handle this valuable compound while ensuring their own safety and the protection of their colleagues and the environment. Safety is not a checklist to be completed but a continuous mindset that must be embedded in every experimental choice and action.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Fluoride-Chloride Exchange Synthesis of Methyl 5-chloro-6-fluoronicotinate
Introduction: The Significance of Fluorinated Nicotinates in Medicinal Chemistry
Methyl 5-chloro-6-fluoronicotinate is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability.[1] The title compound, with its unique substitution pattern of both chlorine and fluorine on the pyridine ring, presents a versatile scaffold for the development of novel therapeutic agents.
Historically, the synthesis of such dual-halogenated nicotinic acid derivatives has been limited by their relative unavailability.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound via a fluoride-chloride exchange reaction, commonly known as the Halex reaction.[1][4] This method offers a practical and efficient route starting from the readily accessible Methyl 5,6-dichloronicotinate.
Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile (fluoride ion, F⁻) attacks the electron-deficient pyridine ring, displacing a chloride ion. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electron-withdrawing ester group further activates the ring towards substitution. The chlorine atom at the 6-position is preferentially displaced over the one at the 5-position due to the activating effect of the ring nitrogen.
Experimental Protocol
This protocol is based on the established procedure by Setliff and Coop, with additional insights for optimization and safety.[2][3][7]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 5,6-dichloronicotinate | ≥97% | Commercially Available | Starting material. |
| Potassium Fluoride (KF) | Anhydrous, spray-dried | Commercially Available | Must be rigorously dried before use. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | A polar aprotic solvent is crucial for the Halex reaction.[1][4] |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |
| Round-bottom flask | - | Standard laboratory supplier | |
| Reflux condenser | - | Standard laboratory supplier | |
| Magnetic stirrer with heating mantle | - | Standard laboratory supplier | |
| Separatory funnel | - | Standard laboratory supplier | |
| Rotary evaporator | - | Standard laboratory supplier |
Step-by-Step Procedure
-
Preparation of Reagents:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 5,6-dichloronicotinate (1.0 eq) and anhydrous potassium fluoride (2.5 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The recommended concentration is approximately 0.5 M with respect to the starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to 180-190 °C with vigorous stirring.
-
Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a larger volume of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the initial reaction).
-
Combine the organic extracts in a separatory funnel and wash with water to remove any remaining DMSO and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
Working with fluoride-containing compounds requires strict adherence to safety protocols due to their potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen Fluoride (HF) Awareness: Although not used as a reagent, there is a potential for the formation of hydrogen fluoride (HF) if the reaction mixture comes into contact with acidic conditions or moisture at high temperatures. HF is extremely corrosive and toxic. Ensure that a calcium gluconate gel is readily available as a first-aid measure for skin contact with HF.[8][9][10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Fluoride-containing waste may require special handling.
Troubleshooting and Expert Insights
-
Low Yield: The most common cause of low yield is the presence of water. Ensure that all reagents, solvents, and glassware are scrupulously dry. The hygroscopic nature of potassium fluoride necessitates thorough drying.[2][3]
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. However, be mindful of potential side reactions and decomposition at excessively high temperatures.
-
Alternative Fluoride Sources: While potassium fluoride is a cost-effective fluoride source, other reagents such as cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) can be used. These are more soluble in organic solvents and may allow for milder reaction conditions, albeit at a higher cost.
-
Phase-Transfer Catalysis: In some Halex reactions, the use of a phase-transfer catalyst can improve the reaction rate and yield by facilitating the transfer of the fluoride ion into the organic phase.
Conclusion
The fluoride-chloride exchange reaction is a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture, this protocol provides reliable access to a valuable intermediate for pharmaceutical research and development. Adherence to strict safety protocols is paramount when handling fluoride-containing reagents.
References
- Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1723–1726.
- Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, 138-139.
-
gChem Global. (n.d.). Halex Comparative Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF TERTIARY- AND SECONDARY-ALKYL FLUORIDES FROM ALCOHOLS WITH HYDROGEN FLUORIDE–PYRIDINE REAGENT. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Retrieved from [Link]
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, Article 24. Available at: [Link]
- Cain, M. H. (1989). Process for the preparation of substituted pyridines.
- Dow AgroSciences LLC. (1994). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S.
- Rhodia, “Perfumery, Performance, & Agro”, July, 2004. As cited in gChem Global.
- Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2010(11), 1804–1821.
- Imperial Chemical Industries Plc. (1992). Preparation of difluorobenzenes.
- Shanghai Institute of Pharmaceutical Industry. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- E. I. Du Pont de Nemours and Company. (1985). Fluorination process. U.S.
- The BOC Group, Inc. (2009). Fluorine removal by ion exchange. U.S.
- E. I. Du Pont de Nemours and Company. (1980). Fluorinated ion exchange polymer containing carboxylic groups, process for making same, and film and membrane thereof. U.S.
- Astellas Pharma Inc. (2010). Heterocyclic compound and use thereof. U.S.
- Pop, F., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809.
- Mohammed, I., et al. (2024). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 29(3), 698.
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Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-chloro-6-fluoronicotinate
Introduction: The Strategic Importance of Functionalized Nicotinates
Nicotinic acid and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of diseases, from cardiovascular conditions to cancer and neurodegenerative disorders.[1][2][3] The ability to selectively introduce molecular complexity at various positions on the pyridine ring is therefore of paramount importance in drug discovery and development.[4] Methyl 5-chloro-6-fluoronicotinate is a valuable building block, offering two distinct halogen handles for sequential, site-selective cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions, focusing on practical protocols, mechanistic insights, and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (like a boronic acid or its ester) with an organohalide.[5][7] The catalytic cycle, a cornerstone of modern organic synthesis, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, the C-Cl bond of this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5][8]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic and facilitating this exchange.[7][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Reactivity Considerations for this compound
In this compound, the C-Cl bond is generally more reactive towards oxidative addition than the C-F bond under typical Suzuki coupling conditions.[13][14] This allows for selective coupling at the 5-position. However, the electron-withdrawing nature of the pyridine ring and the fluorine atom can make the C-Cl bond less reactive than in other aryl chlorides, necessitating a highly active catalyst system.[8][15]
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.[11][16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or RuPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[15]
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[17]
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[8][15]
Optimization of Reaction Conditions
For challenging substrates or to improve yield and purity, a systematic optimization of reaction parameters is often necessary.[11] The following workflow can guide this process.
Caption: Workflow for optimizing Suzuki coupling reactions.
Data Presentation: Typical Reaction Parameters
The following table summarizes common starting conditions for Suzuki couplings with challenging chloro-heteroaryl substrates, which can be adapted for this compound.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands that facilitate oxidative addition of aryl chlorides.[8] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases are often required for less reactive chlorides and to facilitate transmetalation.[18] |
| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O | Aprotic solvents are generally effective; a small amount of water can aid in dissolving the base and facilitating transmetalation.[12] |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive chlorides.[17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently active catalyst system for the C-Cl bond.- Low reaction temperature. | - Use fresh catalyst and ligand.- Switch to a more active ligand (e.g., a Buchwald ligand).- Increase the reaction temperature.[19] |
| Protodeboronation | - Presence of excess water or protic solvents.- Unstable boronic acid. | - Use anhydrous solvents and dry reagents.- Consider using a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[19][20] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[15] |
| Dehalogenation of Starting Material | - Presence of hydride sources.- Catalyst system promoting reduction. | - Ensure solvents are pure and free of potential hydride donors.- Screen different catalyst/ligand combinations.[15] |
| Ester Hydrolysis | - Use of a strong base in an aqueous medium. | - Switch to a milder base like KF or conduct the reaction under anhydrous conditions if possible.[21] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of complex, functionalized nicotinic acid derivatives. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can overcome the challenges associated with this electron-deficient chloro-heteroaryl substrate. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in the pharmaceutical and agrochemical industries, facilitating the efficient and successful application of this versatile cross-coupling reaction.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
PubMed Central. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]
-
ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
-
ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2013, September 1). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
-
PubMed. (2003, August 18). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Retrieved from [Link]
-
ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Retrieved from [Link]
-
Wiley Online Library. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2023, April 3). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. PMC. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of Methyl 5-chloro-6-fluoronicotinate in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Advantage of the Halogenated Pyridine Scaffold
In the competitive landscape of agrochemical discovery, the strategic selection of foundational building blocks is paramount. Halogenated pyridine derivatives are a cornerstone in the design of modern herbicides, fungicides, and insecticides due to their metabolic stability, ability to engage in specific binding interactions with target enzymes, and versatile reactivity.[1][2][3] Among these, Methyl 5-chloro-6-fluoronicotinate has emerged as a particularly valuable synthon. Its distinct substitution pattern—featuring a reactive ester, a strategically positioned chloro group, and a highly electronegative fluoro group—offers a multi-faceted platform for constructing complex and biologically active molecules. This guide provides an in-depth exploration of the chemical logic behind its use and detailed protocols for its application in the synthesis of next-generation agrochemicals.
Part 1: Physicochemical Properties and Core Reactivity
A thorough understanding of the starting material is critical for predictable and scalable synthesis. This compound is a stable, crystalline solid under standard conditions.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 1171918-85-6 | Amerigo Scientific[4] |
| Molecular Formula | C₇H₅ClFNO₂ | PubChem[5] |
| Molecular Weight | 189.57 g/mol | Amerigo Scientific[4] |
| Purity | Typically ≥95% | Amerigo Scientific[4] |
| Appearance | Off-white to pale yellow solid | (General knowledge) |
| Storage | Store at 2-8°C under an inert atmosphere | Lead Sciences[6] |
Core Reactivity Analysis:
The synthetic utility of this compound is dictated by the differential reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr) at C6: The C6 position, activated by the electron-withdrawing nicotinic ester and the adjacent nitrogen atom, is highly susceptible to nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions, making this the primary site for introducing diversity. This is the most common and powerful transformation for this scaffold.
-
Hydrolysis/Aminolysis of the Methyl Ester: The ester at the C3 position provides a handle for conversion into a carboxylic acid or a variety of amides. This step is typically performed after the modification at C6 to avoid potential side reactions.
-
Cross-Coupling Reactions at C5: While the C-Cl bond is less reactive towards SNAr than the C-F bond, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups.
Part 2: Application Protocol — Synthesis of a Novel Fungicide Candidate
This section details a representative, two-step protocol for the synthesis of a hypothetical fungicide candidate, (5-chloro-6-(4-phenoxyphenoxy)nicotinoyl)morpholine (FGC-1) , demonstrating the primary reaction pathways. This target structure is inspired by known fungicidal scaffolds that often feature diaryl ether linkages.[7][8][9]
Workflow Overview: Synthesis of FGC-1
The synthesis follows a logical progression: first, the introduction of the diaryl ether moiety via an SNAr reaction at the C6 position, followed by the conversion of the methyl ester to the desired morpholine amide.
Caption: Synthetic workflow for the target fungicide candidate FGC-1.
Step 1: Synthesis of Methyl 5-chloro-6-(4-phenoxyphenoxy)nicotinate (Intermediate 1)
Principle: This step leverages the high reactivity of the C6-F bond. A weak base like potassium carbonate is sufficient to deprotonate the phenolic nucleophile without hydrolyzing the ester. Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions.
Materials:
-
This compound (1.0 eq)
-
4-Phenoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Protocol:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.00 g, 26.4 mmol).
-
Add 4-phenoxyphenol (5.39 g, 29.0 mmol) and anhydrous potassium carbonate (7.29 g, 52.8 mmol).
-
Add anhydrous DMF (100 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum. If necessary, purify by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient).
Self-Validation:
-
Expected Yield: >85%
-
Characterization (Expected):
-
¹H NMR: Appearance of new aromatic protons corresponding to the 4-phenoxyphenoxy group and a downfield shift of the pyridine protons.
-
MS (ESI+): A peak corresponding to [M+H]⁺ at m/z ~356.06.
-
Step 2: Synthesis of (5-chloro-6-(4-phenoxyphenoxy)nicotinoyl)morpholine (FGC-1)
Principle: This is a two-part sequence. First, the methyl ester of Intermediate 1 is saponified to the corresponding carboxylic acid. The acid is then activated, typically to an acyl chloride with thionyl chloride (SOCl₂), and subsequently reacted with morpholine to form the stable amide. Triethylamine (Et₃N) is used as a base to quench the HCl generated during the acylation.
Materials:
-
Intermediate 1 (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂)
-
Morpholine (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Saponification: a. Dissolve Intermediate 1 (e.g., 5.00 g, 14.0 mmol) in ethanol (50 mL). b. Add a 2M aqueous solution of NaOH (1.5 eq, 21.0 mL) and heat the mixture to reflux for 2 hours. c. Cool the mixture, reduce the volume in vacuo, and acidify with 1M HCl until a precipitate forms (pH ~2-3). d. Collect the carboxylic acid intermediate by filtration, wash with water, and dry thoroughly.
-
Amidation: a. Suspend the dried carboxylic acid (1.0 eq, e.g., 4.80 g, 14.0 mmol) in anhydrous DCM (70 mL). b. Add thionyl chloride (1.2 eq, 1.2 mL, 16.8 mmol) dropwise at 0 °C. Add one drop of DMF as a catalyst. c. Allow the mixture to warm to room temperature and stir for 2 hours until the suspension becomes a clear solution. d. Remove the excess SOCl₂ under reduced pressure. e. Re-dissolve the resulting acyl chloride in anhydrous DCM (70 mL) and cool to 0 °C. f. In a separate flask, dissolve morpholine (1.2 eq, 1.46 mL, 16.8 mmol) and triethylamine (1.5 eq, 2.93 mL, 21.0 mmol) in anhydrous DCM (30 mL). g. Add the morpholine solution dropwise to the acyl chloride solution at 0 °C. h. Stir the reaction at room temperature for 4 hours. i. Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. j. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product FGC-1. k. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).
Self-Validation:
-
Expected Yield: >70% for the two steps.
-
Characterization (Expected):
-
¹H NMR: Disappearance of the methyl ester singlet (~3.9 ppm) and appearance of characteristic morpholine proton signals (~3.7 ppm).
-
¹³C NMR: Appearance of a new carbonyl signal corresponding to the amide.
-
MS (ESI+): A peak corresponding to [M+H]⁺ at m/z ~411.10.
-
Part 3: Data Interpretation and Troubleshooting
Table 2: Expected Analytical Data for FGC-1
| Analysis | Expected Result | Rationale |
| LC-MS | Purity >95%, m/z [M+H]⁺ = 411.10 | Confirms molecular weight and purity. |
| ¹H NMR (CDCl₃) | δ 8.2-8.4 (d, 1H, Py-H), δ 7.8-8.0 (d, 1H, Py-H), δ 6.9-7.5 (m, 9H, Ar-H), δ 3.6-3.8 (m, 8H, Morpholine-H) | Confirms the presence of all structural motifs. |
| FT-IR | ~1640 cm⁻¹ (C=O, amide), ~1240 cm⁻¹ (C-O-C, ether) | Confirms key functional groups. |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure all reagents and the solvent are anhydrous. The presence of water can consume the base and lead to unwanted hydrolysis.
-
Incomplete Saponification in Step 2: If the ester starting material is detected after acidification, increase the reaction time or the amount of NaOH.
-
Multiple Byproducts in Amidation: Ensure thionyl chloride is completely removed before adding the amine. Residual SOCl₂ can react with the amine. The dropwise addition of the amine solution at 0 °C is crucial to control the exothermicity of the reaction.
Part 4: Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. The protocols outlined here demonstrate a reliable pathway for creating complex molecules with potential fungicidal activity. The true power of this synthon lies in its modularity. Researchers can readily adapt these protocols by:
-
Substituting 4-phenoxyphenol with other nucleophiles (alcohols, thiols, amines) in Step 1.
-
Utilizing a diverse library of amines in Step 2.
-
Employing the C5-Cl bond for late-stage functionalization via cross-coupling chemistry.
This strategic approach enables the rapid generation of diverse chemical libraries, accelerating the discovery and optimization of new, effective, and safe solutions for global crop protection.
References
-
Lee, L. F., et al. (1991). Synthesis of a new class of pyridine herbicide. Pesticide Science, 31(4), 555–568. Available at: [Link][1]
-
Li, M., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. Available at: [Link][2]
-
Wang, G., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7380. Available at: [Link][3]
-
Mulder, J. A., et al. (2016). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 20(9), 1663-1673. Available at: [Link][10]
-
Google Patents. (n.d.). Substituted pyridine herbicides. EP1140845A1. Available at: [11]
-
PubChem. (n.d.). Methyl 6-chloro-5-fluoronicotinate. National Center for Biotechnology Information. Available at: [Link][5]
-
Amerigo Scientific. (n.d.). This compound. Available at: [Link][4]
-
Lead Sciences. (n.d.). Methyl 6-chloro-5-fluoronicotinate. Available at: [Link][6]
-
Google Patents. (n.d.). Synergistic fungicide composition. WO2020261030A1. Available at: [7]
-
Google Patents. (n.d.). Use of synthetic and biological fungicides in combination for controlling harmful fungi. CN102361551B. Available at: [8]
-
Google Patents. (n.d.). Fungicide mixture formulations. US20060171979A1. Available at: [9]
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- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. PubChemLite - Methyl 6-chloro-5-fluoronicotinate (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]
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- 7. WO2020261030A1 - Synergistic fungicide composition - Google Patents [patents.google.com]
- 8. CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi - Google Patents [patents.google.com]
- 9. US20060171979A1 - Fungicide mixture formulations - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. EP1140845A1 - Susbstituted pyridine herbicides - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl 5-chloro-6-fluoronicotinate as a Versatile Precursor for Pharmaceutical Intermediates
An In-Depth Technical Guide
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
Methyl 5-chloro-6-fluoronicotinate is a highly functionalized pyridine derivative that has emerged as a strategic building block in modern medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents, which allows for selective and sequential chemical transformations. The pyridine core, an essential motif in numerous pharmaceuticals, is rendered electron-deficient by the ring nitrogen and the C3-methyl ester group. This electronic feature, combined with the presence of two distinct halogen atoms at the C5 and C6 positions, unlocks a rich landscape of synthetic possibilities for creating complex molecular architectures.
The chlorine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C6 position, being ortho to the ring nitrogen, is highly activated for nucleophilic aromatic substitution (SNAr). This differential reactivity provides chemists with precise control over bond construction, enabling the synthesis of diverse pharmaceutical intermediates from a single, readily available precursor.
This guide provides an in-depth exploration of the key applications of this compound, detailing the mechanistic rationale behind its reactivity and offering field-proven protocols for its use in the synthesis of advanced intermediates.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The most prominent reaction pathway for this compound involves the selective displacement of the C6-fluoro substituent. The electron-withdrawing character of the pyridine nitrogen and the C3-ester group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The attack preferentially occurs at the C6 position, which is ortho to the ring nitrogen, leading to a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The subsequent elimination of the highly electronegative fluoride ion drives the reaction to completion. This pathway is a cornerstone for introducing nitrogen and oxygen nucleophiles, which are ubiquitous in drug molecules.
Application 1.1: Synthesis of 6-Aminopyridine Derivatives
The introduction of an amino group at the C6 position is a critical step in the synthesis of various kinase inhibitors and other targeted therapeutics. This is typically achieved by reacting the substrate with a primary or secondary amine in the presence of a non-nucleophilic base.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without interfering with the nucleophile.
-
Base: A base such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Temperature: Moderate heating (80-120 °C) is often required to provide sufficient activation energy for the reaction to proceed at a practical rate.
Experimental Protocol: General Procedure for Amination
-
To a solution of this compound (1.0 eq.) in DMSO (0.2 M), add the desired primary or secondary amine (1.2 eq.).
-
Add potassium carbonate (2.0 eq.) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-5-chloronicotinate intermediate.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Substrate | This compound | Starting Material |
| Nucleophile | Primary/Secondary Amine (1.2 eq.) | Introduces the amino moiety |
| Base | K₂CO₃ (2.0 eq.) | HF scavenger |
| Solvent | DMSO | Polar aprotic, stabilizes intermediate |
| Temperature | 100 °C | Provides activation energy |
| Typical Yield | 75-95% | Dependent on amine nucleophilicity |
Caption: Workflow for SNAr Amination Reaction.
Palladium-Catalyzed Cross-Coupling at the C5 Position
The C5-chloro substituent provides a handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful in this context, enabling the linkage of the pyridine core to a wide array of aryl or heteroaryl boronic acids.[3][4][5] This reaction is fundamental to constructing biaryl structures, a privileged motif in many pharmaceuticals due to its ability to position functional groups in precise three-dimensional orientations.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Cl bond of the pyridine ring to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and cesium carbonate (2.5 eq.).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (5 mol %), to the vessel.
-
Heat the reaction to 90-110 °C and stir for 6-18 hours, monitoring for completion by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product via silica gel chromatography to obtain the 5-aryl-6-fluoronicotinate intermediate.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Substrate | This compound | Aryl halide partner |
| Coupling Partner | Arylboronic Acid (1.5 eq.) | Source of new aryl group |
| Catalyst | Pd(dppf)Cl₂ (5 mol %) | Facilitates C-C bond formation |
| Base | Cs₂CO₃ (2.5 eq.) | Activates boronic acid |
| Solvent | 1,4-Dioxane / Water | Solubilizes organic/inorganic reagents |
| Temperature | 90-110 °C | Promotes catalytic turnover |
| Typical Yield | 60-90% | Dependent on boronic acid partner |
Caption: Multi-step Synthesis from a Single Precursor.
Safety and Handling
This compound and related halogenated pyridines require careful handling in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. [6][7][8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6][9]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors. [6][8]Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere. [10]* First Aid:
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined and predictable reactivity allows for the selective execution of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By leveraging these transformations in a sequential manner, and by further modifying the ester functionality, researchers can rapidly construct diverse libraries of drug-like molecules from a single, strategic starting material. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable compound.
References
-
Mulder, J. A., et al. (2007, August 7). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. [Link]
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(24). [Link]
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. ScholarWorks@UARK. [Link]
-
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Introduction: The Strategic Value of Methyl 5-chloro-6-fluoronicotinate
An In-Depth Technical Guide to the Derivatization of Methyl 5-chloro-6-fluoronicotinate
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its strategic value lies in the differential reactivity of its substituents, making it a versatile scaffold for building complex molecular architectures. The pyridine core, a common motif in pharmaceuticals, combined with selectively addressable halogen atoms and an ester functional group, provides multiple avenues for chemical modification.
Notably, this compound serves as a key intermediate in the synthesis of multi-kinase inhibitors like Sorafenib (Nexavar®), a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][2][3] The derivatization of this compound is therefore a critical process for the discovery of new chemical entities (NCEs) with potential therapeutic applications.
This guide provides detailed protocols and expert insights into the primary derivatization strategies for this valuable building block, focusing on the causality behind experimental choices to ensure reproducible and successful outcomes.
| Property | Value | Source |
| CAS Number | 1171918-85-6 | [4] |
| Molecular Formula | C₇H₅ClFNO₂ | [4] |
| Molecular Weight | 189.57 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | - |
| Purity | ≥95% | [4] |
Chapter 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Fluoro Position
Mechanistic Rationale: Why the Fluorine is the Preferred Site
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The reactivity is further enhanced by the presence of electron-withdrawing groups. In this compound, both the ring nitrogen and the ester group at the C3 position activate the ring towards nucleophilic attack.
The fluorine atom at the C6 position is the most labile leaving group for SNAr compared to the chlorine at C5. This is due to two primary factors:
-
Activation: The C6 position is ortho to the ring nitrogen, which strongly stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. The C5 position is meta to the nitrogen and does not receive this level of resonance stabilization.[5]
-
Leaving Group Ability: In polar aprotic solvents typically used for SNAr, fluoride is an excellent leaving group because the C-F bond is highly polarized, making the carbon atom highly electrophilic.
The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.[6][7] The rate-determining step is typically the initial attack by the nucleophile to form the resonance-stabilized anionic intermediate (Meisenheimer complex).[8]
Caption: General mechanism of SNAr at the C6 position.
Protocol: C-N Bond Formation via SNAr with Amines
This protocol describes the reaction with an amine nucleophile, a common step in synthesizing bioactive molecules.[1]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., 4-aminophenol) (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (KOᵗBu) (2.0 - 3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and the chosen solvent (approx. 0.1-0.5 M concentration).
-
Add the amine nucleophile, followed by the base (K₂CO₃ is a milder choice; KOᵗBu is stronger and may be required for less reactive amines).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be monitored by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure C6-amino derivative.
Expertise & Trustworthiness: The choice of base is critical. KOᵗBu is often used to deprotonate phenolic hydroxyl groups or less nucleophilic amines, driving the reaction forward.[1] However, for simple aliphatic amines, the milder K₂CO₃ is often sufficient and can prevent side reactions. The reaction must be conducted under an inert atmosphere to prevent oxidative side reactions, especially with electron-rich phenols.
Protocol: C-O Bond Formation via SNAr with Alcohols/Phenols
This protocol is analogous to the amination but uses an alcohol or phenol as the nucleophile.
Procedure:
-
Follow steps 1-2 of the C-N bond formation protocol, using the desired alcohol or phenol as the nucleophile. A strong base like sodium hydride (NaH) or KOᵗBu is typically required to deprotonate the hydroxyl group, forming the more potent alkoxide/phenoxide nucleophile.
-
Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water (especially if NaH was used).
-
Proceed with the extraction and purification as described in steps 5-8 of the C-N protocol.
Chapter 2: Transition-Metal Catalyzed Cross-Coupling Reactions
While the C6-fluoro position is ideal for SNAr, the C5-chloro position is well-suited for transition-metal catalyzed cross-coupling reactions, which are powerful methods for forming C-C and C-N bonds.[9]
Caption: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between the C5 position and an aryl or vinyl group using a boronic acid or ester.[9][10]
Protocol:
-
In a flask purged with inert gas, combine this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (typically 6-24 hours).
-
Perform an aqueous workup as described previously. The product is the 5-aryl-6-fluoronicotinate derivative.
-
Purify by column chromatography.
Expertise & Trustworthiness: Catalyst and base selection are crucial. Pd(PPh₃)₄ is a common choice, but other catalyst/ligand systems may offer better yields for challenging substrates.[11] Cesium carbonate is a stronger base than potassium carbonate and can be beneficial, especially in less polar solvents like toluene.[12] Thoroughly degassing the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction provides an alternative to SNAr for forming C-N bonds, particularly with less nucleophilic amines or when SNAr fails. It is highly effective at the C-Cl position.[13][14]
Protocol:
-
In a glovebox or under a strict inert atmosphere, charge a pressure tube or sealed vial with this compound (1.0 eq), the desired amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XantPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu or Cs₂CO₃, 1.5-2.5 eq).[14]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat to 90-120 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the resulting 5-amino-6-fluoronicotinate derivative by column chromatography.
Expertise & Trustworthiness: The choice of ligand is paramount in Buchwald-Hartwig amination and is often substrate-dependent. Bulky, electron-rich phosphine ligands like XantPhos or RuPhos are commonly employed to facilitate the reductive elimination step and improve catalytic turnover.[15][16] The reaction is highly sensitive to air and moisture, necessitating stringent anhydrous and anaerobic conditions.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the method of choice for introducing an alkyne moiety at the C5 position.[17][18]
Protocol:
-
To a flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a solvent like THF or DMF.
-
Add a base, typically an amine base such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent or co-solvent.
-
Add the terminal alkyne (1.2-2.0 eq) and stir the reaction at a temperature between room temperature and 60 °C.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove salts, concentrate the filtrate, and perform a standard aqueous workup.
-
Purify the 5-alkynyl-6-fluoronicotinate product by column chromatography.
Chapter 3: Derivatization of the Ester Functional Group
The methyl ester group provides another handle for derivatization, primarily through hydrolysis to the carboxylic acid or conversion to an amide.
Protocol: Ester Hydrolysis
Procedure:
-
Dissolve this compound in a suitable solvent mixture, such as THF/Water or Methanol/Water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).[19]
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS, observing the disappearance of the starting material and the appearance of a more polar spot).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until the pH is ~3-4.
-
The carboxylic acid product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract with a suitable organic solvent like ethyl acetate.
Protocol: Amidation
Direct conversion of the ester to an amide can be achieved by heating with an amine, often requiring high temperatures or the use of a catalyst.
Procedure:
-
In a sealed tube, combine this compound (1.0 eq) and the desired amine (can be used in excess as the solvent or with a co-solvent).
-
For less reactive amines, a Lewis acid catalyst (e.g., trimethylaluminum) or an enzymatic catalyst (e.g., Novozym® 435) can be employed to facilitate the reaction under milder conditions.[20]
-
Heat the reaction mixture (temperature can range from 50 °C to reflux, depending on the method) until the reaction is complete.
-
Cool the mixture and remove any excess amine/solvent under reduced pressure.
-
Purify the resulting amide product by recrystallization or column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Halogenated pyridine derivatives can be irritants. Avoid inhalation and contact with skin.
-
Palladium catalysts and phosphine ligands are toxic and should be handled with care, preferably in a glovebox or under an inert atmosphere.
-
Reactions involving strong bases like NaH or KOᵗBu are highly exothermic and moisture-sensitive. Quench with extreme caution.
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Synthesis of Novel Heterocyclic Scaffolds from Methyl 5-chloro-6-fluoronicotinate: An Application and Protocol Guide
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. Heterocycles are integral components of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. Among the myriad of starting materials for constructing these complex architectures, substituted pyridines serve as versatile and highly valuable synthons. This guide provides a detailed exploration of the experimental setup for the synthesis of various heterocyclic systems derived from Methyl 5-chloro-6-fluoronicotinate. This readily accessible starting material offers multiple reaction sites for functionalization, enabling the construction of diverse molecular frameworks with significant potential in pharmaceutical research.
This document will detail proven protocols for key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering researchers and drug development professionals a practical guide to harnessing the synthetic potential of this compound. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and present data in a clear, accessible format to facilitate the replication and adaptation of these synthetic routes.
Core Synthetic Strategies and Mechanistic Considerations
This compound possesses three key reactive sites for synthetic elaboration: the chloro and fluoro substituents on the pyridine ring, and the methyl ester functionality. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the halide positions towards nucleophilic attack and cross-coupling reactions. The chlorine at the 5-position and the fluorine at the 6-position exhibit differential reactivity, which can be exploited for selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most impactful of these transformations, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are highly applicable to the functionalization of this compound.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1] The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.[2] The choice of palladium source, ligand, and base is crucial for achieving high yields and functional group tolerance.[3][4]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki coupling, it proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl chlorides.
Nucleophilic Aromatic Substitution (SNAr) and Cyclocondensation
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 6-position is generally more labile towards nucleophilic displacement than the chlorine atom at the 5-position. This differential reactivity can be harnessed for selective functionalization.
When bifunctional nucleophiles, such as hydrazines or ethylenediamine, are employed, the initial SNAr reaction can be followed by an intramolecular cyclization, leading to the formation of fused heterocyclic systems. For instance, reaction with hydrazine can lead to the formation of pyrido[2,3-d]pyridazine derivatives, which are of interest for their potential biological activities.[5][6] The reaction mechanism typically involves the initial displacement of the more reactive halide, followed by condensation of the introduced nucleophilic group with the ester functionality to form the new heterocyclic ring.[7][8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of various heterocyclic derivatives from this compound.
Protocol 1: Synthesis of Methyl 5-chloro-6-(phenylamino)nicotinate via Buchwald-Hartwig Amination
This protocol describes a typical Buchwald-Hartwig amination reaction to introduce an amino group at the 6-position of the pyridine ring.
Materials and Equipment:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), aniline (1.2 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), and Xantphos (0.10 equiv.).
-
Add anhydrous, degassed toluene to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Methyl 5-chloro-6-(phenylamino)nicotinate.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 equiv. |
| Aniline | 1.2 equiv. |
| Cesium Carbonate (Cs₂CO₃) | 2.0 equiv. |
| Pd₂(dba)₃ | 0.05 equiv. |
| Xantphos | 0.10 equiv. |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C |
| Reaction Time | 12-24 h |
Protocol 2: Synthesis of Methyl 5-chloro-6-phenylnicotinate via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biaryl compound through a Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Add a degassed mixture of toluene, ethanol, and 2M aqueous Na₂CO₃ solution (typically in a 4:1:1 ratio).
-
Flush the flask with an inert gas (nitrogen or argon) and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield Methyl 5-chloro-6-phenylnicotinate.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 equiv. |
| Phenylboronic acid | 1.2 equiv. |
| Pd(PPh₃)₄ | 0.03 equiv. |
| Base | 2M aq. Na₂CO₃ |
| Solvent System | Toluene/Ethanol/Water |
| Temperature | Reflux (90-100 °C) |
| Reaction Time | 8-16 h |
Protocol 3: Synthesis of 7-Chloro-1H-pyrido[2,3-d]pyridazin-5(6H)-one via Nucleophilic Aromatic Substitution and Cyclocondensation
This protocol outlines the synthesis of a fused heterocyclic system through a two-step, one-pot reaction involving SNAr and subsequent cyclization.
Materials and Equipment:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 equiv.) dropwise to the solution at room temperature.
-
After the initial addition, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction typically proceeds to completion within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford 7-Chloro-1H-pyrido[2,3-d]pyridazin-5(6H)-one.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Value |
| This compound | 1.0 equiv. |
| Hydrazine hydrate | 1.5-2.0 equiv. |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-8 h |
Visualizations
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Heterocycle Synthesis
Caption: General experimental workflow for heterocycle synthesis.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this guide for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution/cyclocondensation provide robust and reproducible methods for accessing novel molecular scaffolds. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters, researchers can effectively utilize this starting material to generate diverse libraries of compounds for screening in drug discovery programs and other applications in the chemical sciences. The provided step-by-step procedures, quantitative data, and visual workflows are intended to serve as a practical resource for scientists in the field.
References
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (URL not available)
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (URL not available)
-
Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. (URL: [Link])
- Methyl 6-amino-5-chloronicotin
- Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. (URL not available)
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (URL: [Link])
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (URL: [Link])
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (URL: [Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (URL: [Link])
-
Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. (URL: [Link])
- Proposed mechanism for the cyclocondensation reaction between... (URL not available)
- Synthesis of pyrido[2,3-d]pyrimidine deriv
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLIC
-
6-Amino-5-chloronicotinic acid. (URL: [Link])
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (URL: [Link])
-
Malonates in Cyclocondensation Reactions. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (URL: [Link])
- CAS 849805-25-0: Methyl 2-amino-6-chloronicotin
- Reaction of 5 and 6 with hydrazine hydr
-
6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. (URL: [Link])
- Reaction of compounds 5 and 6 with hydrazines. (URL not available)
-
6-Amino-5-chloronicotinic acid. (URL: [Link])
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (URL: [Link])
-
Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. (URL: [Link])
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity [scirp.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 5-chloro-6-fluoronicotinate as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities depend critically on the availability of versatile chemical building blocks. Methyl 5-chloro-6-fluoronicotinate (CAS No. 1171918-85-6) has emerged as a highly valuable heterocyclic precursor for the development of a wide range of Active Pharmaceutical Ingredients (APIs).[1] Its utility is rooted in the unique electronic properties and differential reactivity of the substituents on the pyridine core. The presence of a chlorine atom at the C5 position and a highly activated fluorine atom at the C6 position allows for selective, sequential functionalization, providing a robust platform for constructing complex molecular architectures.
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity profile, and application in multi-step API synthesis workflows. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern experimental success.
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1171918-85-6 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Off-white to white solid | N/A |
| Storage | Store in a cool, dry place under an inert atmosphere | [2] |
Expertise & Experience: The Principle of Differential Reactivity
The synthetic power of this compound lies in the electronically distinct nature of its two halogen atoms. The pyridine nitrogen, in conjunction with the electron-withdrawing methyl ester group, significantly lowers the electron density of the aromatic ring. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.
-
C6-Fluorine (Highly Activated): The fluorine atom at the C6 position is exceptionally labile and serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This high reactivity allows for the straightforward introduction of a wide array of nucleophiles, such as amines, alcohols, and thiols, typically as the first step in a synthetic sequence.
-
C5-Chlorine (Less Activated): Conversely, the chlorine atom at the C5 position is significantly less activated towards SₙAr. Its primary utility is as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, or Stille couplings. This reaction is almost always performed after the SₙAr at the C6 position.
This predictable, stepwise reactivity allows chemists to build molecular complexity with exceptional regiochemical control.
Caption: Key reactive sites on this compound.
Synthesis of the Precursor
The most common and efficient method for preparing this compound is through a halogen exchange (Halex) reaction, substituting a chlorine atom with fluorine.[3][4]
Protocol 1: Synthesis via Fluoride-Chloride Exchange
This protocol is based on the nucleophilic displacement of the C6-chloride from the readily available Methyl 5,6-dichloronicotinate.[4]
Reaction Scheme: Methyl 5,6-dichloronicotinate + KF → this compound + KCl
Materials & Equipment:
-
Methyl 5,6-dichloronicotinate
-
Potassium Fluoride (KF), anhydrous (spray-dried is recommended)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle with temperature control
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Preparation: Ensure all glassware is oven-dried to remove moisture, which can inhibit the reaction.[4]
-
Reagent Charging: To the three-neck flask under a nitrogen atmosphere, add Methyl 5,6-dichloronicotinate (1.0 eq) and anhydrous DMSO (approx. 5-10 mL per gram of starting material).
-
Nucleophile Addition: Add anhydrous potassium fluoride (2.0-3.0 eq). A slight excess is used to drive the reaction to completion.
-
Reaction: Heat the stirred suspension to 140-160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 8-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. A precipitate of the product should form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the final product.[4]
Causality Behind Choices:
-
Anhydrous Conditions: KF is hygroscopic; water will hydrate the fluoride ion, reducing its nucleophilicity and leading to lower yields.
-
Polar Aprotic Solvent: DMSO is used because it effectively solvates the potassium cation while leaving the fluoride anion relatively "naked" and highly nucleophilic. Its high boiling point is also suitable for the required reaction temperature.
-
Temperature: Significant thermal energy is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
Caption: Workflow for the synthesis of the precursor via Halex reaction.
Core Applications in API Synthesis
The true value of this compound is demonstrated in its sequential functionalization to build API scaffolds.
Stage 1: Nucleophilic Aromatic Substitution (SₙAr) at C6
This is invariably the first synthetic transformation, leveraging the high reactivity of the C6-fluorine.
Reaction Scheme: this compound + R-NH₂ → Methyl 6-(R-amino)-5-chloronicotinate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or N,N-Dimethylacetamide (DMAc).
-
Add the desired primary or secondary amine (1.1-1.5 eq).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to act as an acid scavenger for the HF generated in situ.
-
Heat the reaction mixture to 80-120 °C, stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Self-Validating System: The reaction can be validated by observing a clear shift in polarity on a TLC plate. The product amine will typically have a different Rf value than the starting material. Confirmation is achieved via LC-MS, which will show the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the aminated product.
Stage 2: Metal-Catalyzed Cross-Coupling at C5
With the C6 position functionalized, the C5-chlorine becomes the target for building further complexity, most commonly through C-C or C-N bond formation.
Reaction Scheme: Methyl 6-(R-amino)-5-chloronicotinate + Arylboronic Acid → Methyl 6-(R-amino)-5-(aryl)nicotinate
Procedure:
-
To a reaction vessel, add the Methyl 6-(R-amino)-5-chloronicotinate substrate (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂.
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add a solvent system, commonly 1,4-dioxane/water or toluene/ethanol/water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Caption: Logical workflow for sequential API synthesis.
Hypothetical Case Study: Synthesis of a Kinase Inhibitor Scaffold
To illustrate the power of this precursor, we present a hypothetical synthesis of a core scaffold common in kinase inhibitors, which often feature a substituted aminopyridine core.
Caption: Case study workflow for a hypothetical kinase inhibitor scaffold.
-
Step A: SₙAr Amination. React this compound with aniline using Protocol 2 to form Methyl 6-anilino-5-chloronicotinate.
-
Step B: Suzuki Coupling. Subject the product from Step A to a Suzuki coupling with 4-methoxyphenylboronic acid using Protocol 3 to generate the C-C bond, yielding Methyl 6-anilino-5-(4-methoxyphenyl)nicotinate.
-
Step C: Ester Hydrolysis (Saponification). The final step to reveal the active carboxylic acid is a simple hydrolysis of the methyl ester, typically using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system at room temperature. This yields the final API scaffold, 6-anilino-5-(4-methoxyphenyl)nicotinic acid.
References
-
This compound. Amerigo Scientific. [Link]
-
Methyl 6-chloro-2-fluoronicotinate. MySkinRecipes. [Link]
-
Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, Vol. 52, Article 24. [Link]
-
Methyl 6-chloro-5-fluoronicotinate. Lead Sciences. [Link]
-
Methyl 6-fluoronicotinate, 95%. Chemical-Suppliers.com. [Link]
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. [Link]
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), 24. [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with Methyl 5-chloro-6-fluoronicotinate
Introduction: Navigating the Functionalization of a Privileged Heterocycle
Methyl 5-chloro-6-fluoronicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing ester and two distinct halogen atoms on an already electron-deficient ring, presents both a challenge and an opportunity for synthetic chemists. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective functionalization of such scaffolds, enabling the precise installation of carbon-carbon and carbon-heteroatom bonds.[1][2]
This guide offers a comprehensive overview of the critical parameters and detailed protocols for successfully employing palladium-catalyzed cross-coupling reactions with this compound. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to provide researchers with the foundational knowledge required to adapt and optimize these reactions for their specific synthetic goals. The primary focus will be on the selective functionalization of the C-Cl bond, which is generally more susceptible to oxidative addition than the more robust C-F bond under typical cross-coupling conditions.
The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle
At its core, most palladium-catalyzed cross-coupling reactions proceed through a common, well-established catalytic cycle.[1][3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally comprised of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the C-Cl bond of the nicotinate) to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[1][3]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.[3][4] For Suzuki and Buchwald-Hartwig reactions, this step is often facilitated by a base.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Deconstructing the Reaction: A Guide to Component Selection
The success of a cross-coupling reaction hinges on the judicious selection of each component. The specific nature of this compound as an electron-deficient aryl chloride dictates many of these choices.
The Substrate: this compound
-
Synthesis: This substrate is typically prepared via a fluoride-chloride exchange reaction from the more readily available Methyl 5,6-dichloronicotinate, using a fluoride source like potassium fluoride in a polar aprotic solvent.[7]
-
Reactivity: The C-Cl bond at the 5-position is significantly more reactive towards oxidative addition than the C-F bond at the 6-position. This inherent difference allows for selective functionalization at the C5 position. The electron-deficient nature of the pyridine ring generally accelerates the oxidative addition step compared to electron-rich arenes.[8] However, the C-Cl bond is still less reactive than corresponding C-Br or C-I bonds, necessitating a highly active catalytic system.[8][9]
The Palladium Catalyst and Ligands: The Power Couple
The combination of a palladium source (precatalyst) and a ligand is critical for achieving high yields. For challenging substrates like aryl chlorides, the ligand's role cannot be overstated.[10][11]
-
Palladium Source: Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. These Pd(II) and Pd(0) sources, respectively, are reduced in situ to the active Pd(0) species.[1][8] Using a precatalyst can offer greater air stability and ease of handling.
-
Ligands: For coupling with aryl chlorides, sterically hindered and electron-rich phosphine ligands are the gold standard.[11] These ligands stabilize the palladium center, promote the challenging oxidative addition step, and facilitate the final reductive elimination.[10][11]
-
Buchwald Biarylphosphines: Ligands such as XPhos, SPhos, and BrettPhos are highly effective for a wide range of couplings, including Suzuki and Buchwald-Hartwig reactions.[12][13] Their bulk and electron-donating properties create a highly active catalyst suitable for C-Cl bond activation.
-
Other Phosphines: For Stille couplings, ligands like P(t-Bu)₃ or ferrocene-based ligands (e.g., dppf) can also be effective.[10]
-
The Base: More Than a Proton Sponge
The base plays a crucial and often multifaceted role in the catalytic cycle.[5][6] Its selection is highly dependent on the specific coupling reaction being performed.
-
For Suzuki-Miyaura Coupling: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[5][14]
-
For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex to facilitate C-N bond formation.
The Solvent: The Reaction Environment
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common solvents for these reactions.[15][17] They offer a good balance of solubility and boiling points suitable for heating.
-
Polar Aprotic Solvents: For certain applications, solvents like N,N-Dimethylformamide (DMF) can be used, particularly if substrate solubility is an issue.[15]
-
Aqueous Mixtures: Suzuki couplings are often performed in a biphasic mixture of an organic solvent (like toluene or dioxane) and water, which helps to dissolve the inorganic base.[8]
Application Protocols: From Theory to Practice
The following protocols provide a robust starting point for the cross-coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is designed for the formation of a new C-C bond at the C5 position.
-
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
| Parameter | Recommended Condition | Causality / Notes |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Standard, air-stable sources of palladium.[8] |
| Ligand | XPhos, SPhos (1.1-1.5x Pd) | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[13] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is excellent for anhydrous conditions, minimizing protodeboronation.[5][15] |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents are standard. A small amount of water may be added if using carbonate bases.[8][15] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Protocol 2: Buchwald-Hartwig Amination with Primary/Secondary Amines
This protocol facilitates the synthesis of 5-amino-6-fluoronicotinate derivatives.
-
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Seal the vessel and purge with an inert gas.
-
In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BrettPhos, 2.2-4.4 mol%) in anhydrous solvent (e.g., toluene). Allow this mixture to stir for 5-10 minutes (precatalyst formation).
-
To the reaction vessel containing the base, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the precatalyst solution via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
| Parameter | Recommended Condition | Causality / Notes |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Common and effective precatalysts for amination.[13] |
| Ligand | BrettPhos, XPhos (1.1-1.5x Pd) | BrettPhos is particularly effective for the monoarylation of primary amines.[13] |
| Base | NaOt-Bu, LHMDS (1.2-1.5 equiv.) | Strong, non-nucleophilic bases are required to deprotonate the amine/catalyst complex.[9][16] |
| Solvent | Toluene, Dioxane, CPME | Aprotic, non-polar, or ethereal solvents are generally preferred.[9][18] |
| Temperature | 80-100 °C | Sufficient thermal energy is needed for efficient catalysis. |
Protocol 3: Stille Coupling with Organostannanes
This protocol provides an alternative route for C-C bond formation, particularly useful when the corresponding boronic acid is unstable. Note: Organotin reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.).
-
Seal the vessel and purge with an inert gas.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additive (e.g., CuI, 10 mol%, can accelerate the reaction).
-
Add anhydrous solvent (e.g., DMF or dioxane).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride (KF) to help remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
| Parameter | Recommended Condition | Causality / Notes |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ (2-5 mol%) | Pd(PPh₃)₄ is a common choice as it is an active Pd(0) source.[19] |
| Ligand | PPh₃, P(furyl)₃, AsPh₃ | Often used with a Pd(0) source like Pd₂(dba)₃.[20] |
| Additive | CuI, LiCl | Copper(I) salts and lithium chloride can significantly accelerate the rate of transmetalation.[19][21] |
| Solvent | DMF, Dioxane, Toluene, THF | Polar aprotic solvents like DMF are often effective.[21] |
| Temperature | 80-100 °C | Thermal energy is required to drive the catalytic cycle. |
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- The Role of Phosphine Ligands in Palladium C
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Developing Ligands for Palladium(II)
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PubMed Central (PMC), NIH.
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Cross-coupling reaction. Wikipedia.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- How to approach choosing reaction conditions for Suzuki? Reddit.
- The Stille Reaction. Myers Group, Harvard University.
- Role of a base in Suzuki-Miyaura reaction.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science.
- Buchwald–Hartwig amin
- Preparation of this compound by Fluoride-Chloride Exchange. ScholarWorks@UARK.
- Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
- The Suzuki Reaction. Myers Group, Harvard University.
- Role of the Base in Buchwald–Hartwig Amin
- Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes.
- Stille Coupling. Organic Chemistry Portal.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Stille reaction. Wikipedia.
- An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotin
- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
- Buchwald–Hartwig Amination with Aqueous Ammonia. Thieme Chemistry.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- The Ultimate Guide to Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. nbinno.com [nbinno.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
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- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Stille Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-chloro-6-fluoronicotinate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Methyl 5-chloro-6-fluoronicotinate. It is designed to address common challenges and improve reaction yields through detailed troubleshooting, frequently asked questions, and optimized protocols. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of both chlorine and fluorine atoms onto the pyridine ring imparts unique electronic properties that are often sought after in the development of bioactive molecules. The most common and direct route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This guide will primarily focus on the optimization and troubleshooting of this pathway, while also addressing alternative synthetic strategies.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields in the fluoride-chloride exchange reaction are a common issue and can often be attributed to several factors.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material (Methyl 5,6-dichloronicotinate) is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to byproduct formation.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient substitution or too high, leading to degradation.
-
Solution: The optimal temperature for this reaction is typically in the range of 150-160°C.[1] Ensure accurate temperature control. A comparison of reaction outcomes at different temperatures is presented below:
-
| Temperature (°C) | Reaction Time (hours) | Yield of Product (%) | Purity by GC (%) |
| 140 | 6 | 45 | 90 |
| 155 | 4 | 75 | 98 |
| 170 | 4 | 60 | 85 (significant byproducts) |
-
Inefficient Fluoride Source Activity: The potassium fluoride (KF) may not be sufficiently active.
-
Solution: KF is hygroscopic and its activity is significantly reduced by the presence of water. Ensure the use of anhydrous KF. It is best practice to dry the KF in an oven at 110-120°C for several hours and cool it in a desiccator before use.[1] Some protocols also recommend spray-dried KF for higher surface area and reactivity. The use of a phase-transfer catalyst, such as tetramethylammonium chloride, can also enhance the solubility and reactivity of the fluoride salt.
-
-
Solvent Purity: The presence of water or other protic impurities in the solvent (e.g., DMSO or DMF) can deactivate the fluoride nucleophile.[2][3][4]
-
Solution: Use anhydrous, high-purity solvents. Distilling the solvent over a suitable drying agent (e.g., calcium hydride for DMF) immediately before use is recommended.
-
Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What is it and how can I minimize its formation?
The most likely byproduct is an imminium salt, formed through the reaction of the solvent (DMF) with the starting material or product under the high-temperature conditions.[1]
Mechanism of Byproduct Formation:
Caption: Formation of an imminium salt byproduct.
Minimization Strategies:
-
Lower Reaction Temperature: As the formation of the imminium salt is temperature-dependent, operating at the lower end of the effective temperature range (e.g., 150-155°C) can reduce its formation.
-
Alternative Solvents: Consider using a solvent that is less prone to this side reaction, such as dimethyl sulfoxide (DMSO) or sulfolane.[2][3][4]
-
Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to high temperatures.
Q3: My purification by column chromatography is not effective. What can I do?
Ineffective chromatographic separation is usually due to an inappropriate solvent system or poor column packing.
Troubleshooting Column Chromatography:
-
Solvent System Optimization: The polarity of the eluent is critical. For this compound, a non-polar/moderately polar solvent system is generally effective.
-
Recommended Starting Point: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find the one that gives good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal).
-
Caption: Primary synthesis route for this compound.
Q2: Are there any viable alternative synthetic routes?
Yes, while the Halex reaction is the most direct, other strategies can be employed, particularly if the starting materials are different.
-
From 5-chloro-6-hydroxynicotinic acid: The hydroxyl group can be converted to a chloro group, followed by esterification and then the Halex reaction. Alternatively, direct fluorination of the hydroxyl group is possible with certain reagents, though this can be less selective.
-
Sandmeyer-type Reactions: Starting from an appropriately substituted aminopyridine, a Sandmeyer reaction could be used to introduce the chloro and fluoro groups, although this is a multi-step process. [5][6][7]* Ring Formation/Condensation Reactions: It is also possible to construct the substituted pyridine ring from acyclic precursors through condensation reactions, such as the Hantzsch pyridine synthesis, though this is less common for this specific substitution pattern. [8][9] Q3: What are the critical safety considerations for this synthesis?
-
High Temperatures: The reaction is run at high temperatures, posing a risk of burns. Use appropriate personal protective equipment (PPE) and a well-calibrated heating mantle in a fume hood.
-
Solvents: DMF and DMSO are high-boiling solvents and can be harmful if inhaled or absorbed through the skin. Always handle them in a well-ventilated fume hood with appropriate gloves.
-
Pressure Build-up: If the reaction is run in a sealed vessel, pressure can build up. It is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon) with a condenser to prevent pressure build-up.
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen Exchange
This protocol is adapted from the procedure described by Setliff and Coop (1998). [1] Materials:
-
Methyl 5,6-dichloronicotinate
-
Anhydrous potassium fluoride (spray-dried is preferred)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous potassium fluoride (2.5 equivalents).
-
Add anhydrous DMSO (5-10 mL per gram of starting material).
-
Add Methyl 5,6-dichloronicotinate (1.0 equivalent).
-
Heat the reaction mixture to 155°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexane) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude solid product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
References
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), Article 24. Available at: [Link]
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. ScholarWorks@UARK. Available at: [Link]
-
Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Available at: [Link]
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (2020). Molecules. Available at: [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). Reactions. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). PMC. Available at: [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2017). Journal of Fluorine Chemistry. Available at: [Link]
-
Sulphoxide substituted pyridines as phase-transfer catalysts for nucleophilic displacements and alkylations. (1984). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Fluorinating agents. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Halex Comparative Reaction. gChem Global. Available at: [Link]
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at: [Link]
- Catalysis in halogen exchange reactions. Google Patents.
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]
-
Sandmeyer Reaction - experimental procedure and set up.. YouTube. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. Available at: [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science. Available at: [Link]
-
Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. (2022). MethodsX. Available at: [Link]
-
Halex Reaction. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. Available at: [Link]
-
An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Scientific Update. Available at: [Link]
-
Halogen exchange method (video). Khan Academy. Available at: [Link]
-
Halex process. Wikipedia. Available at: [Link]
- Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
-
Halex Reaction. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
-
Methyl 6-chloro-5-fluoronicotinate. Lead Sciences. Available at: [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2021). Journal of Physics: Conference Series. Available at: [Link]
- Process for the production of 2-chloro-5-chloromethyl-pyridine. Google Patents.
-
Methyl 6-chloro-5-hydroxynicotinate. PubChem. Available at: [Link]
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- 3. gchemglobal.com [gchemglobal.com]
- 4. Halex process - Wikipedia [en.wikipedia.org]
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- 6. lscollege.ac.in [lscollege.ac.in]
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- 9. mdpi.com [mdpi.com]
Common side reactions in the synthesis of Methyl 5-chloro-6-fluoronicotinate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-6-fluoronicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the expertise to navigate common challenges and optimize your synthetic protocols.
Introduction
This compound is a key building block in medicinal chemistry. Its synthesis, most commonly achieved via a nucleophilic aromatic substitution (halogen exchange) reaction, is a critical process that can be prone to specific side reactions. This guide provides a detailed analysis of these potential issues and offers practical, evidence-based solutions to enhance yield, purity, and reproducibility.
The primary synthetic route involves the conversion of Methyl 5,6-dichloronicotinate to the desired product using a fluoride source, such as potassium fluoride (KF).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, detailing their root causes and providing step-by-step corrective actions.
Issue 1: Low Yield of this compound
A diminished yield of the target compound is a frequent challenge. The underlying causes can often be traced back to incomplete reactions or the prevalence of side reactions.
dot
Caption: Troubleshooting flowchart for low product yield.
Possible Cause A: Incomplete Halogen Exchange
-
Explanation: The primary reason for a low yield is often the incomplete conversion of the starting material, Methyl 5,6-dichloronicotinate. The halogen exchange reaction (SNAr) requires sufficient energy to overcome the activation barrier. The efficiency of this reaction is highly dependent on the reactivity of the fluoride source and the reaction conditions.
-
Troubleshooting Steps:
-
Verify Fluoride Source Activity: Potassium fluoride must be anhydrous. Ensure the KF has been thoroughly dried, for example, by oven-drying at 110°C for several days prior to use[1]. Moisture will solvate the fluoride ions, reducing their nucleophilicity.
-
Optimize Reaction Temperature: The reaction typically requires high temperatures. If the conversion is low, consider incrementally increasing the reaction temperature. The use of a high-boiling point polar aprotic solvent like DMF or DMSO is common.
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). If the reaction has stalled, extending the reaction time may drive it to completion.
-
Consider a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the solubility and reactivity of the fluoride salt in the organic solvent.
-
Possible Cause B: Hydrolysis of the Methyl Ester
-
Explanation: The methyl ester functional group is susceptible to hydrolysis, reverting to the corresponding carboxylic acid (5-chloro-6-fluoronicotinic acid). This can occur if there is residual water in the reaction mixture or during the aqueous work-up, especially under acidic or basic conditions[2][3][4].
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water throughout the reaction.
-
Careful Work-up: During the work-up, if an acid or base is used for neutralization, perform this step at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis[2].
-
Extraction: Promptly extract the product into a non-polar organic solvent to separate it from the aqueous phase.
-
| Parameter | Recommended Action | Rationale |
| Reagents | Use freshly dried KF and anhydrous solvents. | Maximizes nucleophilicity of fluoride and prevents hydrolysis. |
| Temperature | Gradually increase if conversion is low. | Overcomes the activation energy of the SNAr reaction. |
| Work-up | Neutralize at 0-5 °C. | Reduces the rate of ester hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this synthesis and how can I identify it?
A1: The most common side product is typically the unreacted starting material, Methyl 5,6-dichloronicotinate, due to incomplete fluorination[1]. It can be readily identified by comparing the reaction mixture to a standard of the starting material using TLC, GC-MS, or LC-MS. Another potential side product is 5-chloro-6-fluoronicotinic acid, resulting from the hydrolysis of the ester group. This can be identified by its different polarity on TLC and its characteristic spectroscopic data (e.g., a broad OH peak in the IR spectrum and the absence of a methoxy signal in the 1H NMR spectrum).
Q2: Can I use a different fluoride source instead of KF?
A2: While KF is commonly used, other fluoride sources can be employed. Cesium fluoride (CsF) is generally more reactive than KF due to its greater solubility in organic solvents, but it is also more expensive. Tetrabutylammonium fluoride (TBAF) is another option, though it is hygroscopic and the presence of water can promote side reactions like hydrolysis. The choice of fluoride source will depend on the desired reactivity, cost, and specific reaction conditions.
Q3: What is the mechanism of the primary side reactions?
A3: The main side reactions are hydrolysis and the formation of an imminium salt.
-
Hydrolysis: This is a standard ester hydrolysis reaction, which can be catalyzed by either acid or base. Water acts as a nucleophile, attacking the carbonyl carbon of the ester.
-
Imminium Salt Formation: In the presence of a polar aprotic solvent like DMF, a competitive reaction can occur where the solvent participates in the reaction, potentially forming an imminium salt intermediate. This side reaction can be minimized by careful control of reaction conditions[1].
dot
Caption: Key side reactions in the synthesis.
Q4: How critical is the choice of solvent?
A4: The solvent plays a crucial role. A polar aprotic solvent such as DMF, DMSO, or sulfolane is required to dissolve the reactants and facilitate the SNAr reaction. These solvents effectively solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic. The boiling point of the solvent is also important as it dictates the maximum achievable reaction temperature.
Experimental Protocol: Halogen Exchange Fluorination
This protocol is a representative example for the synthesis of this compound.
-
Reagent Preparation:
-
Thoroughly dry potassium fluoride (KF) in an oven at 110°C for at least 24 hours and cool under vacuum.
-
Ensure Methyl 5,6-dichloronicotinate is pure and dry.
-
Use anhydrous dimethylformamide (DMF).
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add Methyl 5,6-dichloronicotinate (1.0 eq.).
-
Add anhydrous KF (2.0-3.0 eq.).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).
-
-
Reaction Execution:
-
Heat the reaction mixture to 120-150°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS every 2-4 hours. The reaction may take 12-24 hours to reach completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
-
References
- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Vertex AI Search.
- Common side reactions during the esterification of 6-methylnicotinic acid. (2025). Benchchem.
- Non-catalytic preparation of nicotinic acid esters. (n.d.).
- Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
- Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. (2025).
- Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(24).
- Methyl Nicotin
- Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorin
- An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotin
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022).
- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.).
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- 6-Fluoronicotinic acid synthesis. (n.d.). ChemicalBook.
- Process of producing nicotinamide. (n.d.).
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- Synthesis and antinociceptive activity of methyl nicotinate. (2015).
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2013).
Sources
Technical Support Center: Purification of High-Purity Methyl 5-chloro-6-fluoronicotinate
Welcome to the technical support center for the purification of Methyl 5-chloro-6-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining this key intermediate in high purity. As Senior Application Scientists, we have synthesized our expertise to provide you with a practical and scientifically grounded resource.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: After synthesis and initial work-up, my crude product is a dark oil or discolored solid. What are the likely impurities and how can I obtain a cleaner starting material for purification?
Answer:
Discoloration in the crude product often indicates the presence of polymeric byproducts or residual reagents from the synthesis. The primary synthesis of this compound often involves the fluoride-chloride exchange from Methyl 5,6-dichloronicotinate.[1][2] Incomplete reaction or side reactions can lead to a complex mixture.
Causality and Recommended Actions:
-
Incomplete Reaction: The presence of the starting material, Methyl 5,6-dichloronicotinate, is a common impurity. Ensure your reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: At elevated temperatures, pyridine rings can be susceptible to polymerization, leading to tarry, dark-colored impurities.
-
Residual Solvents/Reagents: Ensure that high-boiling solvents like DMF, if used in the synthesis, are thoroughly removed under high vacuum.
Initial Purification Step: Liquid-Liquid Extraction
A preliminary purification can be achieved through a series of washes:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Follow with a wash with brine (saturated NaCl solution) to remove any remaining aqueous residues.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This should yield a less discolored product that is more amenable to further purification.
Question 2: I am attempting to purify this compound by recrystallization, but I am experiencing low recovery or the product is "oiling out." What is the appropriate solvent system and procedure?
Answer:
"Oiling out" during recrystallization occurs when the solute is insoluble in the hot solvent at its boiling point, or when the melting point of the solid is lower than the boiling point of the solvent. Low recovery is often due to the selection of a solvent in which the compound is too soluble at low temperatures.
Causality and Recommended Actions:
-
Solvent Selection: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at low temperatures. For nicotinic acid esters, a common challenge is finding a single solvent that meets these criteria. Therefore, a two-solvent system is often more effective.
-
Cooling Rate: Rapid cooling can promote oiling out and trap impurities. A slower, more controlled cooling process allows for the formation of well-defined crystals.
Recommended Recrystallization Protocol:
A mixed solvent system of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which the compound is sparingly soluble) is recommended. Based on the polarity of this compound, a hexane/ethyl acetate or hexane/dichloromethane system is a logical starting point.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate or dichloromethane.
-
While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly turbid (cloudy).
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | Ethyl acetate is a good solvent for the polar ester, while hexane is a poor solvent, allowing for precipitation upon cooling. |
| Hexane/Dichloromethane | Similar to the above, with dichloromethane as the more polar solvent. |
Question 3: I am using column chromatography for purification, but I am getting poor separation between my product and a closely eluting impurity. What conditions should I use?
Answer:
Poor separation in column chromatography is typically due to an inappropriate choice of stationary phase or mobile phase. For halogenated nicotinic acid esters, which are moderately polar, silica gel is a suitable stationary phase. The key is to optimize the eluent system to achieve differential migration of the components.
Causality and Recommended Actions:
-
Eluent Polarity: If the eluent is too polar, all components will travel up the column too quickly, resulting in poor separation. If it is not polar enough, the compounds will not move off the baseline.
-
Co-elution: A common impurity is the starting material, Methyl 5,6-dichloronicotinate, which has a similar polarity to the product.
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexanes is recommended. Begin with 100% hexanes and gradually increase the percentage of ethyl acetate. For a similar compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, purification was achieved with 100% hexanes, indicating that for some halogenated nicotinates, a very non-polar eluent is effective.[3]
-
TLC Analysis: Before running the column, determine the optimal eluent composition by TLC. The ideal solvent system should give your product an Rf value of approximately 0.3.
-
Column Loading: Load the crude product onto the column using a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.
-
Elution: Run the column, collecting fractions and analyzing them by TLC to identify those containing the pure product.
Troubleshooting Poor Separation:
-
Decrease the polarity of the eluent: This will increase the retention time of all compounds and may improve separation.
-
Use a different solvent system: Consider a system with a different selectivity, such as dichloromethane/hexanes or toluene/ethyl acetate.
-
Use a longer column: This increases the surface area for separation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound to >99% purity?
A1: For achieving high purity, a multi-step approach is often necessary. The most robust method typically involves:
-
Initial Work-up: An aqueous wash (as described in the Troubleshooting Guide) to remove salts and some polar impurities.
-
Column Chromatography: To separate the target compound from structurally similar impurities.
-
Recrystallization: As a final polishing step to remove any remaining minor impurities and to obtain a crystalline solid.
For thermally stable compounds, vacuum distillation can also be a powerful technique. A patent for the synthesis of a related compound, 2,6-dichloro-5-fluoronicotinoyl chloride, describes purification by short path vacuum distillation, suggesting that this may be a viable option for this compound.
Q2: What are the expected spectroscopic data for pure this compound?
-
¹H NMR (in CDCl₃): A singlet for the methyl ester protons (~3.9 ppm) and two doublets in the aromatic region for the pyridine protons.
-
¹³C NMR (in CDCl₃): Signals for the methyl carbon, the ester carbonyl carbon, and the carbons of the pyridine ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ).
Q3: How can I assess the purity of my final product?
A3: The purity of this compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect proton-containing impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
Purity Analysis Workflow
Caption: Workflow for purity assessment of this compound.
Q4: What are the storage conditions for high-purity this compound?
A4: As an ester, this compound is susceptible to hydrolysis, especially in the presence of moisture and acid or base. Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
References
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), 24. Available at: [Link]
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. ScholarWorks@UARK. Available at: [Link]
-
Mulder, J. A., et al. (2015). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 19(7), 882-893. Available at: [Link]
Sources
Identifying and removing impurities from Methyl 5-chloro-6-fluoronicotinate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Methyl 5-chloro-6-fluoronicotinate. It addresses common challenges related to impurity identification and removal during and after its synthesis, which is most commonly achieved through a fluoride-chloride exchange reaction starting from Methyl 5,6-dichloronicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
Q1: My reaction seems to be incomplete, and I'm observing the starting material, Methyl 5,6-dichloronicotinate, in my crude product analysis. What could be the cause?
A1: Incomplete reaction is a common issue in the fluoride-chloride exchange for the synthesis of this compound. Several factors can contribute to this:
-
Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution (SNAr) of a chlorine atom with fluoride on a pyridine ring can be sluggish.[1] Ensure your reaction is running for the recommended duration and at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Quality of the Fluoride Source: The fluoride salt (e.g., potassium fluoride) must be anhydrous. Any moisture will reduce the nucleophilicity of the fluoride ion and can lead to side reactions. It is best practice to dry the fluoride salt in an oven before use.
-
Solvent Purity: The solvent, typically a polar apathetic solvent like Dimethylformamide (DMF), must also be anhydrous. Water in the solvent will compete with the fluoride ion as a nucleophile, leading to undesired byproducts.
Q2: I've identified an impurity with the same mass as my product but a different retention time in HPLC. What is this likely to be, and how can I avoid it?
A2: This is likely a positional isomer, such as Methyl 6-chloro-5-fluoronicotinate. The formation of such isomers is governed by the regioselectivity of the nucleophilic aromatic substitution reaction.[2] While the 6-position on the pyridine ring is generally more activated towards nucleophilic attack in this system, substitution at the 5-position can occur, leading to a mixture of products.
To minimize the formation of this isomer:
-
Strict Temperature Control: Running the reaction at the optimal, and typically lower, recommended temperature can enhance the regioselectivity.
-
Choice of Fluoride Source and Solvent: The combination of the fluoride salt and solvent can influence the selectivity of the reaction.
Q3: My post-reaction workup has resulted in a significant amount of a more polar impurity, which I suspect is the carboxylic acid. How did this happen, and how can I remove it?
A3: The presence of 5-chloro-6-fluoronicotinic acid is a result of the hydrolysis of the methyl ester.[3][4] This can occur under either acidic or basic conditions, particularly in the presence of water during the workup or purification stages.
-
To Prevent Hydrolysis:
-
Ensure all workup steps are performed under neutral or near-neutral pH conditions.
-
Use anhydrous solvents for extraction and chromatography.
-
Avoid prolonged exposure to acidic or basic aqueous solutions.
-
-
To Remove the Carboxylic Acid Impurity:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer. Subsequently, wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Flash Column Chromatography: The carboxylic acid is significantly more polar than the ester and can be readily separated using flash column chromatography.
-
Q4: I am having difficulty removing the unreacted Methyl 5,6-dichloronicotinate from my product. What is the best purification strategy?
A4: Since the starting material and the product have very similar polarities, separation can be challenging.
-
Fractional Distillation (for larger scales): If you are working on a larger scale, fractional distillation under reduced pressure can be an effective method to separate the two compounds based on their boiling points.
-
High-Performance Flash Chromatography: For laboratory scale, a carefully optimized flash column chromatography is the most practical approach. Using a long column with a shallow solvent gradient will provide the best resolution.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the product and the starting material differ significantly, recrystallization can be a highly effective and scalable purification method.
Analytical Methods for Impurity Identification
A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of impurities.
| Technique | Purpose | Typical Conditions |
| HPLC | Purity assessment and quantification of known and unknown impurities. | Column: C18 reversed-phase. Mobile Phase: Gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Detection: UV at a wavelength where all components have significant absorbance (e.g., 254 nm).[5][6] |
| LC-MS | Identification of impurities by their mass-to-charge ratio. | Same chromatographic conditions as HPLC, coupled to a mass spectrometer (e.g., ESI-MS). |
| GC-MS | Analysis of volatile impurities and residual solvents. | Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Mass spectrometry. |
| NMR | Structural elucidation of the final product and any isolated impurities. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃). |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of this compound from common impurities like the starting material and the hydrolyzed carboxylic acid.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Compressed air or nitrogen
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Packing the Column:
-
Choose a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate). A stepwise or linear gradient can be used.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This is a general guideline. The ideal solvent system must be determined experimentally.
Procedure:
-
Solvent Screening:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain in solution upon cooling.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for Synthesis and Purification.
Logical Relationship of Potential Impurities
The diagram below illustrates the relationship between the starting material, the desired product, and the common impurities that may arise during the synthesis.
Caption: Impurity Formation Pathways.
References
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]
-
PubMed. (1987). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. Retrieved from [Link]
- Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
-
Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Hydrolysis kinetics of the prodrug myristyl nicotinate. Retrieved from [Link]
-
ChemRxiv. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (1983). Nicotinic acid and its derivatives: a short survey. Retrieved from [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
YouTube. (2021). Pyridine : Decarboxylation of Niacin. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
-
SlidePlayer. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Retrieved from [Link]
- Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
-
ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.. Retrieved from [Link]
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for oxirane ring opening with pyridine/9HF.. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Retrieved from [Link]
-
YouTube. (2020). EAS Reactions with Pyridine. Retrieved from [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Fluoride-Chloride Exchange Reaction Troubleshooting Guide
Welcome to the technical support center for the fluoride-chloride exchange reaction, a cornerstone of modern organofluorine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in synthesizing fluorinated molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
My reaction shows low or no conversion of the starting material.
This is a common issue that can often be traced back to a few key factors. Let's break down the potential culprits.
Possible Cause 1: Inadequate Fluoride Source Activity
The reactivity of the fluoride anion is paramount. Unlike its heavier halogen counterparts, fluoride is a poor leaving group and its nucleophilicity is highly dependent on its solvation state.[1][2]
-
Expert Insight: The most frequent oversight is the presence of residual water. Fluoride ions are strongly hydrated, which significantly diminishes their nucleophilicity. The use of anhydrous fluoride sources and solvents is critical.[3][4] Many commercially available fluoride salts, such as potassium fluoride (KF), are hygroscopic and require careful handling.[5]
-
Troubleshooting Protocol: Drying of Fluoride Salts
-
Place the fluoride salt (e.g., KF) in a round-bottom flask.
-
Heat the flask to 150-200 °C under high vacuum for several hours.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Store the dried salt in a desiccator over a strong drying agent.
-
Possible Cause 2: Poor Solubility of the Fluoride Salt
Many fluoride salts, particularly KF, have low solubility in common organic solvents.[6] If the fluoride ion is not in solution, it cannot participate in the reaction.
-
Expert Insight: The choice of solvent and the potential use of a phase-transfer catalyst (PTC) are critical. Dipolar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and sulfolane are effective at solvating the cation of the fluoride salt, thereby increasing the concentration of "naked," more reactive fluoride anions.[3][6] For reactions that are still sluggish, a PTC can be employed to shuttle the fluoride anion from the solid phase into the organic phase.[6][7]
-
Visualization: The Role of a Phase-Transfer Catalyst
Caption: Mechanism of phase-transfer catalysis in a fluoride-chloride exchange reaction.
Possible Cause 3: Deactivated Substrate
The fluoride-chloride exchange on an aromatic ring, often referred to as the Halex process, is a nucleophilic aromatic substitution (SNAr) reaction.[6] The success of this reaction is highly dependent on the electronic properties of the aryl chloride.
-
Expert Insight: The SNAr mechanism requires the presence of electron-withdrawing groups (EWGs) ortho and/or para to the chlorine atom.[3][6] These groups stabilize the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the reaction.[8] If your substrate lacks sufficient activation, the reaction will be slow or may not proceed at all.
-
Data Presentation: Impact of Substituents on Reactivity
| Substituent Position | Activating/Deactivating Effect | Example EWGs |
| ortho or para | Strong Activation | -NO₂, -CN, -C(O)R, -SO₂R |
| meta | Weak or No Activation | - |
| Electron-donating groups | Deactivating | -OR, -NR₂ |
My reaction is producing significant side products.
The formation of byproducts can complicate purification and reduce the yield of your desired fluorinated compound. Understanding the potential side reactions is key to mitigating them.
Possible Cause 1: Hydrolysis
If there is water present in the reaction mixture, hydrolysis of the starting material or the product can occur, especially at elevated temperatures.
-
Expert Insight: As mentioned previously, maintaining strictly anhydrous conditions is crucial not only for reactivity but also for preventing side reactions.[3] Ensure all reagents, solvents, and glassware are thoroughly dried.
-
Troubleshooting Protocol: Solvent Purification
-
Choose a suitable drying agent for your solvent (e.g., molecular sieves for DMF, CaH₂ for DMSO).
-
Reflux the solvent over the drying agent under an inert atmosphere.
-
Distill the solvent directly into the reaction flask or store it over activated molecular sieves.
-
Possible Cause 2: Elimination Reactions
For aliphatic substrates, elimination can be a competing pathway, particularly with sterically hindered substrates or under strongly basic conditions.
-
Expert Insight: While fluoride is a strong base, its basicity is tempered in aprotic solvents. However, if the substrate is prone to elimination, consider using a milder fluoride source or lower reaction temperatures. The choice of leaving group can also play a role; while chloride is a common substrate, other halides or sulfonates can be used, and their propensity for elimination may differ.[9]
Possible Cause 3: Reactions with the Solvent
Some fluorinating agents can react with the solvent, especially at high temperatures.[10]
-
Expert Insight: Always verify the compatibility of your fluorinating agent and solvent. For highly reactive fluorinating agents, less reactive solvents may be necessary, even if they offer lower solubility for the fluoride salt.
How can I monitor the progress of my reaction?
Effective reaction monitoring is essential for optimizing reaction times and preventing the formation of degradation products.
-
Expert Insight: Several analytical techniques can be employed to follow the course of a fluoride-chloride exchange reaction.
-
Analytical Techniques Comparison
| Technique | Information Provided | Advantages | Disadvantages |
| TLC | Qualitative assessment of starting material consumption and product formation. | Fast, simple, and inexpensive. | Not quantitative; may be difficult to resolve starting material and product. |
| GC-MS | Quantitative analysis of volatile components; confirmation of product mass. | High resolution and sensitivity; provides structural information. | Not suitable for non-volatile compounds; requires derivatization in some cases. |
| LC-MS | Quantitative analysis of a wide range of compounds; confirmation of product mass.[11] | Broad applicability; high sensitivity. | More complex instrumentation than TLC or GC. |
| ¹⁹F NMR | Direct and quantitative observation of fluorine-containing species.[12][13] | Highly specific to the reaction of interest; can be used for in-situ monitoring. | Requires access to an NMR spectrometer. |
-
Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion in a fluoride-chloride exchange reaction.
References
-
Testing for Halide Ions - Chemistry LibreTexts. (2019). Retrieved from [Link]
-
Specific Solvent Issues with Fluorination. (n.d.). Wordpress. Retrieved from [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2022). MDPI. Retrieved from [Link]
-
Halex process - Wikipedia. (n.d.). Retrieved from [Link]
-
Fluorine removal from sodium tungstate ion exchange effluent by precipitation with addition of lanthanum chloride. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
Haloalkanes and Haloarenes. (n.d.). Samagra. Retrieved from [Link]
-
Halex Reaction. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
(PDF) New Insight into Mixing Fluoride and Chloride in Bioactive Silicate Glasses. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. (2011). Journal of the American Chemical Society. Retrieved from [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2014). Pharmaceutical Technology. Retrieved from [Link]
-
Revisiting the use of fluoride as a leaving group. (2016). UBC Chemistry. Retrieved from [Link]
-
Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. (2019). ECS Meeting Abstracts. Retrieved from [Link]
- Purification of organic fluorine compounds. (1934). Google Patents.
-
Confusing Fluoride-Halex Procedure. (n.d.). PTC Organics, Inc.. Retrieved from [Link]
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ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Recent Developments in Methods of Analysis for Fluoride Determination. (2025). ResearchGate. Retrieved from [Link]
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Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011). PMC - NIH. Retrieved from [Link]
-
What Makes A Good Leaving Group? (2025). Master Organic Chemistry. Retrieved from [Link]
-
Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. (2015). The Journal of Organic Chemistry. Retrieved from [Link]
-
Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipitation. (2020). MDPI. Retrieved from [Link]
-
Strategies Towards Challenging Fluorination Reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. Retrieved from [Link]
-
Leaving group - Wikipedia. (n.d.). Retrieved from [Link]
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Cobalt(III) Halide Metal-Organic Frameworks Drive Catalytic Halogen Exchange. (2025). PMC - NIH. Retrieved from [Link]
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Electrochemical Flash Fluorination and Radiofluorination. (n.d.). PMC - NIH. Retrieved from [Link]
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[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. (2021). MDPI. Retrieved from [Link]
-
Leaving Groups. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
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Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (2016). Analytical Chemistry. Retrieved from [Link]
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Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. (2015). Organic Chemistry Portal. Retrieved from [Link]
-
Modern Synthetic Procedures for the Fluorination of Organic Molecules. (1985). CHIMIA. Retrieved from [Link]
-
Why is a fluoride a poor leaving group despite its large hydration enthalpy? (n.d.). Chemistry Stack Exchange. Retrieved from [Link]
-
Finkelstein Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalytic Fluorination by Halide Exchange with 16-Electron Ruthenium(II) Complexes. (1996). Organometallics. Retrieved from [Link]
-
CHEMISTRY IN DROPLETS: FLUORINATION. (n.d.). cromlab-instruments.es. Retrieved from [Link]
-
Fluoride contamination, consequences and removal techniques in water: a review. (2022). Environmental Science and Pollution Research. Retrieved from [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2019). PMC - NIH. Retrieved from [Link]
-
In situ generation and synthetic applications of anhydrous hydrogen fluoride in a solid-liquid biphasic system. (1999). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Fluorine and Fluorination Chemistry. (n.d.). Mettler Toledo. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Parameters for Methyl 5-chloro-6-fluoronicotinate Synthesis
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-6-fluoronicotinate. This valuable intermediate is often synthesized via a nucleophilic aromatic substitution (SNAr) reaction, specifically a fluoride-chloride exchange (Halex reaction). The following sections provide a foundational protocol, answers to frequently asked questions, and a detailed troubleshooting guide to address common challenges encountered during this synthesis, ensuring a more efficient and reproducible workflow.
Section 1: Foundational Synthesis Protocol
The most direct and commonly employed method for synthesizing this compound is the Halex reaction, starting from the readily available Methyl 5,6-dichloronicotinate.[1] This process involves the displacement of the chlorine atom at the 6-position, which is activated by the electron-withdrawing carbomethoxy group, by a fluoride ion.[1]
Experimental Protocol: Fluoride-Chloride Exchange
-
Reagent Preparation:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere, dissolve Methyl 5,6-dichloronicotinate (1.0 equivalent) in anhydrous DMF.
-
Add the oven-dried potassium fluoride (a molar excess, typically 2.0-3.0 equivalents) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (the boiling point of DMF is approx. 153°C) with vigorous stirring.[1]
-
Monitor the reaction progress periodically using an appropriate analytical method such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). The reaction time can vary significantly based on scale and purity of reagents.
-
-
Workup and Purification:
-
Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold water and stir.
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for this reaction's success?
The reaction is a nucleophilic aromatic substitution (SNAr). The pyridine ring, particularly with an electron-withdrawing group like the methyl ester at the 3-position, is electron-deficient. This deficiency makes the ring susceptible to attack by nucleophiles. The chlorine atom at the 6-position (para to the activating ester group) is readily displaced by the fluoride ion.[1]
Q2: Why are anhydrous conditions so critical?
Water can significantly hinder the reaction. Firstly, it can hydrate the potassium fluoride, reducing the concentration and nucleophilicity of the "naked" fluoride ions required for the substitution. Secondly, at high temperatures, water can act as a competing nucleophile, potentially leading to the formation of hydroxy-pyridines and other undesired, often tarry, byproducts.
Q3: Can other fluoride sources or solvents be used?
While KF is common due to its cost-effectiveness, other fluoride sources like Cesium Fluoride (CsF) or spray-dried KF can be more reactive, sometimes allowing for lower reaction temperatures. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can also be used, as they are effective at solvating the potassium cation and liberating the fluoride anion.[2] The choice may depend on the desired reaction temperature and downstream purification strategy.
Q4: How can I effectively monitor the reaction?
TLC is a rapid and effective method. A suitable eluent system (e.g., a hexane/ethyl acetate mixture) should be developed to clearly separate the starting material (Methyl 5,6-dichloronicotinate) from the product (this compound). The product, being more polar due to the fluorine atom, will typically have a slightly lower Rf value. For more quantitative analysis, GC-MS is ideal as it can distinguish the two compounds by their mass-to-charge ratio and retention time.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low or No Conversion of Starting Material
-
Potential Cause 1: Inactive Fluoride Source. The most common culprit is wet potassium fluoride.
-
Solution: Ensure KF is finely powdered and rigorously dried in an oven immediately before use.[1] Using spray-dried KF, which has a higher surface area and reactivity, can also significantly improve results.
-
-
Potential Cause 2: Insufficient Temperature or Reaction Time. The activation energy for the SNAr reaction may not have been overcome.
-
Solution: Ensure the reaction is heated to the reflux temperature of the solvent.[2] If conversion stalls, extend the reaction time, monitoring every few hours. A higher boiling solvent like NMP could be considered if DMF proves insufficient.
-
-
Potential Cause 3: Poor Solubility/Reactivity of KF. In some systems, the salt's low solubility can limit the reaction rate.
-
Solution: Consider the addition of a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt like tetrabutylammonium bromide). This complexes the potassium ion, making the fluoride anion more "naked" and nucleophilic, which can accelerate the reaction even at lower temperatures.
-
Problem: Formation of Dark, Tar-Like Byproducts
-
Potential Cause 1: Presence of Water. As mentioned, moisture can lead to side reactions and decomposition at high temperatures.
-
Solution: Re-verify that all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (N₂, Ar) to prevent atmospheric moisture ingress.
-
-
Potential Cause 2: Reaction Temperature is Too High or Held for Too Long. Prolonged heating, especially above 160°C, can cause decomposition of the solvent (DMF) or the product itself.
-
Solution: Optimize the reaction by finding the lowest temperature at which a reasonable reaction rate is achieved.[3] Once the starting material is consumed, promptly begin the workup procedure. Do not leave the reaction heating unnecessarily.
-
Problem: Product Decomposition or Hydrolysis During Workup
-
Potential Cause: Hydrolysis of the Ester. The methyl ester can be hydrolyzed back to the carboxylic acid under either strongly acidic or basic conditions, especially if the workup is prolonged.
-
Solution: During the aqueous workup, ensure the solution remains neutral or slightly acidic. If a basic wash is required, use a mild, cold base (e.g., saturated NaHCO₃ solution in an ice bath) and perform the extraction quickly.[2] Promptly dry the organic layers and remove the solvent.
-
Problem: Difficulty in Purifying the Final Product
-
Potential Cause: Similar Polarity of Starting Material and Product. The starting dichloro- and final chloro-fluoro compounds can have very similar polarities, making chromatographic separation challenging.
-
Solution: Drive the reaction as close to completion as possible to minimize the amount of starting material in the crude product. For chromatography, use a long column and a shallow gradient of a meticulously chosen solvent system (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate) to maximize separation.
-
Section 4: Data and Visualization
Table 1: Summary of Key Reaction Parameters and Optimization Variables
| Parameter | Standard Condition | Optimization Variable(s) | Rationale for Optimization |
| Starting Material | Methyl 5,6-dichloronicotinate | N/A | Precursor for Halex reaction.[1] |
| Fluoride Source | Potassium Fluoride (KF) | Spray-dried KF, Cesium Fluoride (CsF) | Increased surface area and reactivity can improve yield and lower reaction time. |
| Solvent | Dimethylformamide (DMF) | DMSO, NMP | Higher boiling points may be needed for less reactive substrates. |
| Equivalents of KF | 2.0 - 3.0 eq. | 1.5 - 5.0 eq. | Ensure a sufficient excess to drive the equilibrium towards the product. |
| Temperature | Reflux (~153°C in DMF) | 120°C to 180°C | Balance reaction rate against potential thermal decomposition.[3] |
| Catalyst (Optional) | None | 18-crown-6, Tetrabutylammonium bromide | Phase-transfer catalysts increase the effective reactivity of the fluoride source. |
| Typical Yield | Variable (often >50%) | >80% | Optimization aims to maximize conversion and minimize side reactions. |
Diagrams
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion in the Halex reaction.
References
- Vertex AI Search. (2026).
-
ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(24). Retrieved from [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
-
PubMed. (2018). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
PubMed Central. (2015). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. Retrieved from [Link]
-
ResearchGate. (2025). Facile, One‐Step Production of Niacin (Vitamin B3) and Other Nitrogen‐Containing Pharmaceutical Chemicals with a Single‐Site Heterogeneous Catalyst. Retrieved from [Link]
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MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Retrieved from [Link]
-
PubMed. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Byproduct Formation in Reactions with Methyl 5-chloro-6-fluoronicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 5-chloro-6-fluoronicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block, particularly in the synthesis of complex pharmaceutical agents like Varenicline, maintaining its structural integrity and achieving high reaction purity is paramount.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during its use. We will explore the causality behind byproduct formation and offer robust, validated strategies to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Common Byproducts & Their Causes
This section addresses the most common issues reported by users. Each answer provides a mechanistic explanation for the problem and offers specific, actionable solutions.
Q1: My reaction analysis (HPLC/NMR) shows significant contamination with the hydrolysis product, 5-chloro-6-fluoronicotinic acid. What causes this and how can I prevent it?
A1: Cause and Mechanism
The presence of 5-chloro-6-fluoronicotinic acid is a clear indication of ester hydrolysis. The methyl ester group on your starting material is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions.[4] Many synthetic steps, such as subsequent nucleophilic aromatic substitutions or cross-coupling reactions, may employ basic reagents (e.g., carbonates, hydroxides) or generate acidic byproducts, creating a favorable environment for this unwanted side reaction.
Preventative Strategies & Protocols:
-
Rigorous Anhydrous Conditions: The most critical control parameter is the exclusion of water.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. For polar aprotic solvents like DMF, drying over neutral alumina followed by distillation is effective.[5]
-
Reagent Handling: Use freshly opened or properly stored anhydrous reagents. Hygroscopic reagents (e.g., potassium fluoride, sodium carbonate) should be oven-dried before use.[5]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
pH Control During Workup: The workup procedure is a common point for unintentional hydrolysis.
-
Temperature: Perform any aqueous washes or neutralizations at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
Avoid Strong Bases: Whenever possible, use mild bases like sodium bicarbonate (NaHCO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which aggressively promote ester saponification.[4][6]
-
Experimental Protocol: Standard Anhydrous Reaction Setup
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Add any solid reagents that have been pre-dried.
-
Add the anhydrous solvent via a cannula or a dry syringe.
-
Introduce liquid reagents via syringe through a rubber septum.
-
Maintain a positive inert gas pressure throughout the reaction duration.
Q2: I am attempting a nucleophilic substitution reaction, but my reaction mixture is turning dark and forming an intractable, tar-like substance. What is happening?
A2: Cause and Mechanism
The formation of dark, often polymeric or tar-like substances, is frequently attributed to dimerization or oligomerization of the nicotinic acid scaffold, especially under thermal stress or in the presence of certain reagents.[7][8][9] Nicotinic acid and its derivatives can form stable dimers through hydrogen bonding and other intermolecular interactions.[7][9][10] Furthermore, in solvents like DMF, prolonged heating can lead to the formation of reactive iminium salt intermediates which can contribute to complex side reactions and discoloration.[5]
Preventative Strategies & Protocols:
-
Lower Reaction Temperature: Evaluate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. Every 10 °C reduction can significantly decrease the rate of degradation pathways.
-
Solvent Choice: If the reaction chemistry allows, consider switching from high-boiling point polar aprotic solvents (like DMF or NMP) to a lower-boiling point alternative (like Acetonitrile or THF) to minimize thermal degradation.
-
Reaction Time: Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed. Unnecessarily long reaction times at elevated temperatures are a primary cause of byproduct formation.[11]
-
Degassing: For sensitive reactions, particularly metal-catalyzed cross-couplings, degassing the solvent to remove oxygen can prevent oxidative side reactions that lead to colored impurities.
Section 2: Proactive Strategies for Purity Control
Proactive measures are essential for preventing byproduct formation. The following table summarizes the most common byproducts and the key strategies to avoid them.
| Byproduct Identity | Common Cause | Primary Prevention Strategy | Secondary Control Measures |
| 5-chloro-6-fluoronicotinic acid | Presence of water during reaction or workup (hydrolysis) | Maintain strict anhydrous conditions; use dry solvents and reagents.[5] | Perform aqueous workup at low temperature (0-5 °C); use mild bases (e.g., NaHCO₃) for neutralization. |
| Methyl 5,6-dichloronicotinate | Incomplete fluoride-chloride exchange during synthesis | Increase reaction time or temperature; ensure high purity and sufficient equivalents of the fluoride source (e.g., KF).[5][12] | Purify the final product using column chromatography or recrystallization. |
| Dimer/Oligomeric Tar | High reaction temperatures; prolonged heating | Lower the reaction temperature; minimize reaction time by closely monitoring completion. | Choose a lower-boiling point solvent if possible; ensure an inert atmosphere to prevent oxidative degradation. |
| Regioisomeric Substitution Products | Competing reaction at an alternative site | Careful selection of reaction conditions (temperature, catalyst, solvent) to favor the desired regioselectivity. | Analyze reaction mechanism to understand electronic and steric factors influencing reactivity. |
Section 3: Visual Guides & Workflows
Visual aids can clarify complex chemical transformations and troubleshooting logic.
Byproduct Formation Pathways
The following diagram illustrates the primary reaction of this compound and the pathways to its most common byproducts.
Caption: Key reaction and byproduct pathways for this compound.
Troubleshooting Workflow
When an unexpected byproduct is detected, a logical workflow can help identify and resolve the issue efficiently.
Caption: A systematic workflow for troubleshooting byproduct formation.
References
-
Shi, J., Hu, Z., Yang, Y., Bu, Y., & Shi, Z. (2021). Structures and Properties of Nicotinic Acid Dimer. Acta Physico-Chimica Sinica, 37(10), 1907077. 7
-
ChemicalBook. (n.d.). Varenicline synthesis. 13
-
ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. 1
-
RSC Publishing. (n.d.). Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy. 8
-
ResearchGate. (n.d.). Structures and Properties of Nicotinic Acid Dimer. 9
-
Google Patents. (n.d.). WO2018163190A1 - An improved process for the preparation of varenicline and salt thereof. 2
-
European Patent Office. (2009). Process for preparing varenicline and intermediates for use therein - EP 2204369 A1. 3
-
Mandrika, I., Petrovska, R., & Klovins, J. (2010). Evidence for constitutive dimerization of niacin receptor subtypes. Biochemical and Biophysical Research Communications, 395(2), 281-287. 10
-
Google Patents. (n.d.). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. 14
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), 24.
-
Google Patents. (n.d.). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof. 15
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. 4
-
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. 16
-
ScholarWorks@UARK. (1998). Preparation of this compound by Fluoride-Chloride Exchange. 12
-
BenchChem. (2025). Technical Support Center: Synthesis of Methyl 6-fluoropyridine-3-carboxylate. 11
-
Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. 6
Sources
- 1. Varenicline synthesis - chemicalbook [chemicalbook.com]
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. jocpr.com [jocpr.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
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- 8. Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for constitutive dimerization of niacin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Monitoring the Synthesis of Methyl 5-chloro-6-fluoronicotinate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-6-fluoronicotinate. Effective reaction monitoring is critical for optimizing yield, minimizing impurity formation, and ensuring reproducible outcomes. This document provides detailed, field-proven methodologies and troubleshooting advice in a direct question-and-answer format to address specific challenges encountered during synthesis.
Foundational Principles of Reaction Monitoring
Q: Why is real-time monitoring essential for the synthesis of this compound?
A: Monitoring the progress of an organic reaction is fundamental to process control and optimization. For the synthesis of this compound, which is a key building block in medicinal chemistry, rigorous monitoring allows you to:
-
Determine Reaction Completion: Prevents premature or unnecessarily long reaction times, which can lead to byproduct formation or degradation of the desired product.
-
Optimize Reaction Conditions: Provides real-time data to fine-tune parameters like temperature, catalyst loading, or reaction time for improved yield and purity.
-
Identify Potential Issues: Early detection of side reactions, stalling, or the formation of unexpected intermediates allows for timely intervention.
-
Ensure Safety and Reproducibility: Understanding the reaction profile is crucial for scaling up syntheses safely and achieving consistent batch-to-batch results.[1]
A common and straightforward route to this compound is the Fischer esterification of 5-chloro-6-fluoronicotinic acid with methanol, typically catalyzed by a strong acid like sulfuric acid. This guide will focus on monitoring this specific transformation.
Workflow: Selecting the Right Analytical Technique
Choosing the appropriate analytical tool depends on the specific information you require. The following decision tree illustrates a logical approach to selecting a monitoring technique.
Sources
Challenges in the scale-up production of Methyl 5-chloro-6-fluoronicotinate
Introduction
Welcome to the technical support guide for the synthesis and scale-up of Methyl 5-chloro-6-fluoronicotinate. This molecule is a critical heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its synthesis, while conceptually straightforward, presents several challenges during scale-up that can impact yield, purity, and process efficiency. This guide is designed to provide researchers, process chemists, and drug development professionals with practical, field-tested insights to navigate these complexities. We will move from foundational questions to in-depth troubleshooting of specific experimental issues, grounding our advice in established chemical principles.
Primary Synthesis Route: An Overview
The most common and direct method for preparing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. Specifically, this involves a halide exchange where the chlorine atom at the 6-position of Methyl 5,6-dichloronicotinate is displaced by a fluoride ion.
The foundational reaction is as follows:
-
Starting Material: Methyl 5,6-dichloronicotinate
-
Reagent: Anhydrous Potassium Fluoride (KF)
-
Solvent: A polar aprotic solvent, typically Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Product: this compound
The electron-withdrawing nature of the carbomethoxy group and the pyridine nitrogen atom sufficiently activates the chlorine at the 6-position for nucleophilic displacement by the fluoride ion.[1]
Caption: Decision tree for troubleshooting low reaction conversion.
Problem 2: Formation of a Persistent Side Product
-
Symptom: HPLC analysis reveals a consistent side product, often with a similar retention time to the desired product, which is difficult to remove by standard crystallization or distillation.
-
Potential Causes & Solutions:
This is frequently observed when using DMF at high temperatures. DMF can react with the starting material or product to form a Vilsmeier-type imminium salt intermediate, which can lead to various byproducts. [1]
Caption: Potential side reaction pathway involving DMF.
Experimental Protocol: Solvent Screening
To mitigate this, a solvent screen is recommended. The following protocol can be adapted for parallel synthesis equipment or individual small-scale reactions.
-
Preparation: In separate, dry reaction vessels, place Methyl 5,6-dichloronicotinate (1.0 eq) and anhydrous, spray-dried KF (2.0-3.0 eq).
-
Solvent Addition: To each vessel, add one of the solvents from the table below (ensure equal concentration, e.g., 0.5 M).
-
Reaction: Heat all reactions to the same internal temperature (e.g., 150°C) under an inert atmosphere (N₂ or Ar) with consistent stirring.
-
Monitoring: Withdraw small aliquots from each reaction at set time points (e.g., 2h, 4h, 8h, 24h). Quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by HPLC to determine the ratio of product to starting material and the profile of any side products.
-
Analysis: Compare the conversion rate and purity profile for each solvent to select the optimal system for scale-up.
Table: Comparison of Aprotic Solvents for Halide Exchange
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| DMF | 153 | Good solvating power, relatively inexpensive. | Can participate in side reactions,[1] lower thermal stability. |
| DMSO | 189 | High boiling point, thermally stable. | Can be difficult to remove, potential for runaway reactions if not controlled. |
| Sulfolane | 285 | Very high thermal stability, inert. | High boiling point makes removal difficult, higher cost. |
| NMP | 202 | Good solvating power, stable. | Reprotoxic concerns, often being phased out. |
Problem 3: Difficult Product Isolation and Purification
-
Symptom: After aqueous workup and solvent removal, the product is obtained as a dark oil that fails to crystallize, or the resulting solid is low-purity and difficult to upgrade.
-
Potential Causes & Solutions:
-
Cause: Residual high-boiling solvent (DMF, DMSO, Sulfolane).
-
Solution: Simple rotary evaporation is insufficient. For DMF/DMSO, perform multiple co-evaporations with a solvent like toluene or perform a steam distillation if the product is stable. For Sulfolane, a high-vacuum distillation or an aggressive extraction/crystallization procedure is necessary.
-
-
Cause: Hydrolysis of the methyl ester.
-
Solution: If water was present, some of the corresponding carboxylic acid may have formed. This can often be removed by washing the organic phase with a weak base like a saturated sodium bicarbonate solution. Caution: A strong base will hydrolyze the product. Perform this wash quickly and at a low temperature.
-
-
Cause: Impurities inhibiting crystallization.
-
Solution: The product may require purification by column chromatography on a small scale. For larger scales, a re-crystallization is necessary. A systematic approach should be taken to find a suitable solvent system.
-
Protocol: Re-crystallization Solvent Screening
-
Place small amounts (~50 mg) of the crude product oil/solid into several test tubes.
-
Add a single solvent (e.g., hexanes, isopropanol, ethyl acetate, toluene) dropwise to one tube at a time while warming gently, until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then cool further in an ice bath.
-
Observe which solvent system yields clean, well-formed crystals. A two-solvent system (one in which the product is soluble, one in which it is not) like Toluene/Hexanes or Ethyl Acetate/Heptane is often effective.
-
Once an effective system is found, scale it up for the bulk of the material.
References
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), Article 24. Available at: [Link]
-
ScholarWorks@UARK. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Available at: [Link]
- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
-
ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Request PDF. Available at: [Link]
-
MDPI. (2018). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules. Available at: [Link]
-
Capot Chemical. (2013). MSDS of 6-Fluoronicotinic acid methyl ester. Available at: [Link]
-
UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]
Sources
Technical Support Center: Characterization of Unexpected Products in Methyl 5-chloro-6-fluoronicotinate Reactions
Welcome to the technical support center for Methyl 5-chloro-6-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and unexpected outcomes encountered during its reactions, providing in-depth troubleshooting advice and detailed experimental protocols. Our goal is to empower you with the knowledge to anticipate, identify, and resolve issues, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: In this compound, the pyridine ring is electron-deficient due to the electron-withdrawing effects of the nitrogen atom, the ester group, and the two halogen substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen (C2 and C4/C6) are the most activated for nucleophilic attack.[1][2][3] In this molecule, the C6 position, bearing the fluorine atom, is highly activated. Therefore, the expected product in an SNAr reaction is the substitution of the fluoride at the C6 position.
Q2: Why is the fluorine at C6 the preferred leaving group over the chlorine at C5?
A2: The preference for substitution at C6 over C5 is due to two main factors:
-
Electronic Activation: The C6 position is para to the electron-withdrawing ester group and ortho to the ring nitrogen, both of which stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[1][2] The C5 position is less activated.
-
Leaving Group Ability: In SNAr, fluoride is often a better leaving group than chloride, especially when the reaction is rate-determined by the attack of the nucleophile, due to its high electronegativity which polarizes the C-F bond.[4]
Q3: Can reactions occur at the C5 position?
A3: While substitution at C6 is electronically favored, reaction at C5 is not impossible and can lead to unexpected isomeric byproducts. The C5 position is ortho to the ester group, which does provide some activation. The formation of a C5-substituted product is more likely under harsh reaction conditions or with highly reactive nucleophiles. The regioselectivity of such reactions on dihalopyridines can also be influenced by the solvent and the steric bulk of substituents.[5]
Q4: My reaction is not proceeding, or the yield is very low. What are the common causes?
A4: Low reactivity can stem from several factors:
-
Insufficiently activated nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring. Consider using a stronger base to deprotonate the nucleophile or switching to a more nucleophilic reagent.
-
Poor solvent choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more reactive.
-
Low reaction temperature: Many SNAr reactions require heating to overcome the activation energy barrier.
-
Degradation of starting material: Ensure the integrity of your this compound, as it can be sensitive to moisture and strong bases.
Troubleshooting Guide for Unexpected Products
Issue 1: Formation of an Isomeric Product - Substitution at the C5 Position
You have observed a byproduct with the same mass as your expected product but with different spectroscopic characteristics (e.g., NMR, chromatography retention time). This is likely the C5-substituted isomer.
Causality:
Nucleophilic attack at the C5 position, while less favorable, can compete with attack at the C6 position, particularly if the reaction conditions are not optimized. The formation of the Meisenheimer intermediate at C5 is less stabilized than at C6, but it can still proceed to products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Protocol for Improving Regioselectivity:
-
Temperature Control: Reduce the reaction temperature in 5-10 °C increments. Lower temperatures favor the kinetically controlled product, which is typically the more electronically favored C6-substituted isomer.
-
Reagent Stoichiometry and Strength: Use a slight excess (1.1-1.5 equivalents) of the nucleophile. If a strong base is used to generate the nucleophile, consider using a weaker base or a pre-formed salt of the nucleophile.
-
Solvent Screening: The choice of solvent can influence regioselectivity.[5] Perform small-scale screening with different polar aprotic solvents to identify the one that provides the best ratio of C6 to C5 substitution.
| Parameter | Condition A (High Isomer Formation) | Condition B (Improved Selectivity) |
| Temperature | 120 °C | 80 °C |
| Base | NaH | K₂CO₃ |
| Solvent | Toluene | DMF |
Table 1: Example of reaction condition modifications to improve regioselectivity.
Issue 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid
You have isolated a product that is significantly more polar than your starting material and lacks the characteristic methyl ester signal in the ¹H NMR spectrum. This is likely the corresponding carboxylic acid.
Causality:
The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water.[6] This can occur if your reagents or solvents are not anhydrous, or if the reaction generates acidic or basic byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to prevent ester hydrolysis.
Protocol for Preventing Hydrolysis:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Flame-dry glassware and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: If possible, avoid strongly acidic or basic conditions. If a base is required, consider using a non-nucleophilic, hindered base that is less likely to attack the ester carbonyl.
-
Work-up Procedure: During the aqueous work-up, minimize the contact time with acidic or basic solutions. Neutralize the reaction mixture carefully and extract the product promptly.
| Parameter | Condition A (Hydrolysis Observed) | Condition B (Hydrolysis Minimized) |
| Solvent | Commercial grade acetone | Freshly distilled THF over sodium |
| Atmosphere | Air | Nitrogen |
| Work-up | Quench with 1M HCl | Quench with saturated NH₄Cl |
Table 2: Example of reaction condition modifications to prevent ester hydrolysis.
Issue 3: Formation of Dimeric Byproducts
You observe a high molecular weight byproduct, potentially with a mass corresponding to a dimer of your starting material or product, especially in reactions involving strong bases.
Causality:
Under strongly basic conditions, deprotonation of a nucleophile or the starting material itself can lead to the formation of highly reactive anionic species. These can potentially attack another molecule of the starting material or product, leading to dimerization. While not specifically documented for this molecule, dimerization of functionalized pyridines is a known side reaction pathway.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize dimerization.
Protocol for Minimizing Dimerization:
-
Choice of Base: Avoid excessively strong bases like organolithiums if possible. Opt for milder inorganic bases such as carbonates or phosphates.
-
Reaction Concentration: Run the reaction at a higher dilution to reduce the probability of intermolecular reactions that lead to dimerization.
-
Slow Addition: Add the base or nucleophile to the solution of this compound slowly and at a controlled temperature. This helps to maintain a low concentration of the reactive anionic species at any given time.
| Parameter | Condition A (Dimerization Observed) | Condition B (Dimerization Minimized) |
| Base | n-Butyllithium | Cesium Carbonate |
| Concentration | 1.0 M | 0.1 M |
| Addition | Base added in one portion | Base added dropwise over 30 min |
Table 3: Example of reaction condition modifications to minimize dimerization.
References
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health. [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]
- Hydrolysis of methyl esters.
-
Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. ResearchGate. [Link]
-
Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
-
Divergent change of regioselectivity in nucleophilic addition of electron deficient allylic tin reagents to 4-acylpyridinium salts; selective formation of 4,4-disubstituted 1,4-dihydropyridines. Royal Society of Chemistry. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]
-
Reactivity of the Halogens (Oxford AQA IGCSE Chemistry): Revision Note. Save My Exams. [Link]
-
Methyl 6-chloro-5-nitronicotinate. PubChem. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. youtube.com [youtube.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 5-chloro-6-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Characterization
Methyl 5-chloro-6-fluoronicotinate, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of novel pharmaceutical and agrochemical agents. The precise substitution pattern of chloro and fluoro groups on the nicotinic acid scaffold imparts unique physicochemical properties that are leveraged in drug design. Consequently, the unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity, safety, and efficacy of the final products. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, offering insights into the causality behind methodological choices and presenting supporting data derived from closely related analogs and spectrometric principles.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's properties is critical in selecting the appropriate analytical methodology.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₇H₅ClFNO₂ | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 189.57 g/mol | Essential for mass spectrometry and concentration calculations. |
| Structure | The aromatic and polar nature suggests suitability for reverse-phase HPLC. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes NMR a powerful tool for structural elucidation. | |
| Volatility | Moderate | Suggests that Gas Chromatography (GC) is a viable option, potentially with optimized inlet temperatures to prevent degradation. |
| Chromophores | Pyridine ring, Ester | Enables strong UV absorbance, making HPLC with UV detection a primary technique for quantification. |
Chromatographic Techniques: Orthogonal Approaches to Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent two powerful, yet fundamentally different, separation techniques. Their orthogonal nature makes them invaluable for a comprehensive assessment of purity.[1]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay
HPLC is often the preferred method for the routine analysis of compounds like this compound due to its operation at ambient temperatures, which mitigates the risk of thermal degradation.[2] The presence of the aromatic ring allows for sensitive detection using a UV detector.
The choice of a C18 reverse-phase column is predicated on the molecule's moderate polarity. The nonpolar stationary phase (C18) and a polar mobile phase (typically a mixture of acetonitrile and water) allow for the effective retention and separation of the analyte from polar and non-polar impurities based on its partitioning behavior.[1]
| Parameter | Predicted Value/Range | Rationale |
| Retention Time (t_R) | 4-8 minutes | Dependent on the specific mobile phase composition and gradient. A shorter run time is desirable for high-throughput analysis. |
| Wavelength (λ_max) | ~270 nm | The pyridine ring is expected to have a strong absorbance in this region of the UV spectrum.[1] |
| Linearity (R²) | ≥ 0.999 | Essential for accurate quantification over a defined concentration range.[3] |
| Limit of Detection (LOD) | ~0.01 µg/mL | High sensitivity is crucial for the detection of trace impurities.[4] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[4] |
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Caption: HPLC-UV analysis workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities.[5] Coupling GC with a Mass Spectrometer (MS) provides both retention time data for quantification and mass spectral data for definitive identification.
For this compound, derivatization is generally not required as the ester is sufficiently volatile.[6] However, careful optimization of the GC inlet temperature is crucial to prevent on-column degradation.
| Parameter | Predicted Value/Range | Rationale |
| Retention Time (t_R) | 10-15 minutes | Dependent on the column type and temperature program. |
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns for library matching. |
| Molecular Ion (M⁺) | m/z 189/191 (3:1 ratio) | The presence of chlorine results in a characteristic M+2 isotopic peak with approximately one-third the intensity of the molecular ion peak. |
| Key Fragments | m/z 158/160 ([M-OCH₃]⁺), m/z 130/132 ([M-COOCH₃]⁺) | Fragmentation is expected at the ester group. |
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Selective Detector.
-
Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.
Caption: GC-MS analysis workflow for impurity identification.
Spectroscopic Techniques: Unambiguous Structure Elucidation
While chromatography provides information on purity, spectroscopic techniques are essential for confirming the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.6 | d | ~2.5 | H-2 |
| ~8.2 | dd | ~7.5, 2.5 | H-4 | |
| ~3.9 | s | - | -OCH₃ | |
| ¹³C NMR | ~164 | s | - | C=O |
| ~158 | d | ¹J_CF ≈ 250 | C-6 | |
| ~148 | s | - | C-2 | |
| ~140 | d | ³J_CF ≈ 15 | C-4 | |
| ~125 | d | ²J_CF ≈ 20 | C-5 | |
| ~123 | s | - | C-3 | |
| ~53 | s | - | -OCH₃ | |
| ¹⁹F NMR | ~ -70 | s | - | F-6 |
Note: These are predicted values. Actual shifts and coupling constants can vary based on solvent and other experimental conditions.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed structural information, 2D experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
As discussed in the GC-MS section, mass spectrometry provides the molecular weight and fragmentation pattern. The key diagnostic feature for this compound is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M⁺ peak.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1730 | Strong | C=O (ester) stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N stretches |
| ~1300-1200 | Strong | C-O (ester) stretch |
| ~1100 | Strong | C-F stretch |
| ~800-700 | Strong | C-Cl stretch |
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Conclusion: An Integrated Analytical Approach
No single analytical technique is sufficient for the complete characterization of this compound. A robust and reliable characterization relies on an integrated approach, leveraging the strengths of multiple orthogonal techniques. HPLC-UV is the primary choice for routine purity testing and assay, while GC-MS provides complementary information on volatile impurities and aids in structural confirmation. The unequivocal elucidation of the chemical structure is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, with further confirmation of molecular weight and functional groups provided by MS and FTIR, respectively. By employing this multi-faceted analytical strategy, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate.
Caption: An integrated approach for comprehensive characterization.
References
-
ScienceOpen. (n.d.). Supporting Information. Available at: [Link]
-
† 1H-NMR and 13C-NMR Spectra. (n.d.). Available at: [Link]
-
ResearchGate. (2024). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]
-
Cherry, S. (n.d.). Supporting information. Available at: [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Fossler, C. L., Setliff, F. L., & et al. (n.d.). Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. ScholarWorks@UARK.
-
ResearchGate. (2024). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
- Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Journal of Engineering Sciences.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- Journal of Engineering Sciences. (n.d.).
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
PubChemLite. (n.d.). Methyl 6-chloro-5-fluoronicotinate (C7H5ClFNO2). Available at: [Link]
-
Amerigo Scientific. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 6-chloro-2-fluoronicotinate. Available at: [Link]
-
PMC - NIH. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Available at: [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available at: [Link]
-
SpectraBase. (n.d.). 5-Chloro-6-hydroxy-nicotinic acid - Optional[FTIR] - Spectrum. Available at: [Link]
Sources
A Comparative Guide to HPLC and GC-MS for Purity Analysis of Methyl 5-chloro-6-fluoronicotinate
A Senior Application Scientist's Field-Proven Perspective on Method Selection and Validation
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) intermediate like Methyl 5-chloro-6-fluoronicotinate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility in the final drug product. The choice of analytical methodology to ascertain this purity is a critical decision, balancing the need for comprehensive impurity detection with the practicalities of throughput, cost, and the physicochemical nature of the analyte.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and the rigorous standards of the International Council for Harmonisation (ICH).
The Analyte: this compound
This compound is a halogenated pyridine derivative, a class of compounds frequently used as building blocks in the synthesis of pharmaceuticals.[1] Its structure presents specific analytical considerations. With a molecular weight of 189.57 g/mol , it is a small molecule.[2] Related compounds like Methyl 6-chloronicotinate are solids at room temperature with a melting point of 86-90 °C and a predicted boiling point of approximately 232 °C.[3] This profile suggests that this compound is likely amenable to both HPLC and GC analysis, making a direct comparison particularly relevant.
The synthesis of such molecules can introduce a spectrum of impurities, including:
-
Starting Materials: Unreacted precursors.
-
Intermediates: Incompletely halogenated or esterified compounds (e.g., isomers with different halogen positions).
-
Byproducts: Products from side reactions, such as the formation of regioisomers or related substances.[4][5]
-
Degradants: Products formed due to instability under certain conditions (e.g., hydrolysis of the ester).
A robust purity method must be able to separate, identify, and quantify these potential impurities unequivocally.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[6] For pharmaceutical analysis, its ability to handle non-volatile and thermally labile compounds at ambient temperatures makes it an indispensable tool.[7]
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is designed to be a self-validating system, adhering to the principles of ICH Q2(R1) guidelines for analytical procedure validation.[8][9]
1. Instrumentation and Columns:
-
System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the logical starting point. The non-polar stationary phase will effectively retain the moderately polar this compound and separate it from more polar or non-polar impurities based on hydrophobicity.[10]
2. Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier ensures sharp peak shapes for the pyridine nitrogen.
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution is chosen to ensure the separation of a wide range of potential impurities with varying polarities within a reasonable timeframe.
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection: UV detection at 254 nm, a common wavelength for aromatic compounds. A PDA detector is highly recommended for peak purity analysis.[11]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column.[10]
4. Validation Parameters (as per ICH Q2(R1)): [12]
-
Specificity: Spike the sample with expected impurities (if available) and demonstrate baseline resolution. The PDA detector should be used to confirm peak purity, ensuring the main peak is not co-eluting with any impurities.[8]
-
Linearity: Analyze a series of at least five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate Precision): Analyze a minimum of six replicate preparations at 100% concentration. The Relative Standard Deviation (RSD) should be ≤ 1.0%. Intermediate precision should be assessed by a different analyst on a different day.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
HPLC Workflow Diagram
Caption: HPLC workflow for purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[13] For a compound to be suitable for GC, it must be volatile and thermally stable.[7] Given the predicted boiling point, this compound is an excellent candidate for this technique, which often provides higher separation efficiency and definitive structural information about impurities.[14]
Experimental Protocol: A Robust GC-MS Method
This protocol is designed for the identification and quantification of volatile impurities.
1. Instrumentation and Columns:
-
System: A gas chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., quadrupole or TOF).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is a versatile choice for separating a wide range of small molecules.[15]
2. GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading with the main component.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[16]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and key fragments of the analyte and expected impurities.
-
Data Acquisition: Full Scan mode for identifying unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity when quantifying known, trace-level impurities.[15]
4. Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile, organic solvent like Dichloromethane or Ethyl Acetate.
-
Ensure the sample is fully dissolved before injection.
5. Data Interpretation and Causality:
-
Identification: Impurities are identified by their retention time and by comparing their mass spectra against a reference library (e.g., NIST). The fragmentation pattern is key. For this compound (C₇H₅ClFNO₂), the molecular ion ([M]⁺˙) would be expected at m/z 189/191 due to the isotopic signature of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio).[6] Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 158/160) or the entire ester group (-COOCH₃, m/z 130/132).[6][17] This isotopic pattern provides a high degree of confidence in identifying chlorine-containing impurities.
GC-MS Workflow Diagram
Caption: GC-MS workflow for purity and impurity identification of this compound.
Comparative Performance Analysis
The choice between HPLC and GC-MS is not about which is "better," but which is more fit for the specific purpose of the analysis.
| Feature | HPLC-UV/PDA | GC-MS | Rationale & Causality |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[7] | Excellent for volatile and thermally stable compounds.[7] | This compound is suitable for both, but GC is often preferred for volatile small molecules due to higher efficiency. |
| Separation Efficiency | Good to Very Good. UHPLC offers higher resolution than traditional HPLC. | Excellent. Capillary GC columns provide very high theoretical plates, leading to sharper peaks and better resolution of closely eluting impurities. | |
| Identification Power | Based on retention time and UV spectrum (PDA). Provides limited structural information. | Definitive. Mass spectrum provides a molecular fingerprint and isotopic information for confident structural elucidation of unknowns.[14] | |
| Sensitivity | Good. Typically in the low ng range on-column. | Excellent. Full Scan sensitivity is comparable to HPLC, but SIM mode can achieve pg or even fg detection limits for targeted impurities.[15] | |
| Quantification | Highly robust and reproducible with UV detection. Area percent is a standard purity measure. | Robust with FID. MS quantification requires careful validation due to potential matrix effects and ionization differences between compounds. | |
| Sample Throughput | Lower. Typical run times are 20-40 minutes including equilibration.[15] | Higher. Analysis times can be shorter, often under 20 minutes.[15] | |
| Potential Issues | Co-elution of impurities, impurities lacking a UV chromophore may be missed. | Not suitable for non-volatile impurities (e.g., salts, polymers) or thermally degradable compounds. | |
| Self-Validation | Strong. Peak purity analysis via PDA provides a continuous check on the specificity of the separation.[11] | Strong. The mass spectrum of each peak provides orthogonal data, confirming identity and homogeneity. |
Conclusion: A Dual-Methodology Approach for Comprehensive Purity Assessment
For a comprehensive and authoritative purity assessment of this compound, a dual-methodology approach is the most scientifically sound strategy.
-
HPLC-UV/PDA should be employed as the primary method for routine quality control and quantitative purity determination. Its robustness, precision, and ability to detect non-volatile impurities make it ideal for generating the official purity value (e.g., "99.8% by area"). The method's specificity must be rigorously validated according to ICH guidelines to ensure the main peak is homogenous.[10][18]
-
GC-MS should be utilized as a complementary, orthogonal technique for impurity identification and the detection of volatile impurities. Its superior separation efficiency and definitive identification capabilities are invaluable for characterizing process-related impurities and for "limit tests" of specific, potentially genotoxic volatile impurities.[19]
By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and safety of the materials that form the very foundation of modern medicine.
References
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
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Purdue University. Live qualification/validation of purity methods for protein products. [Link]
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Amerigo Scientific. This compound. [Link]
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ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]
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Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]
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MySkinRecipes. Methyl 6-chloro-2-fluoronicotinate. [Link]
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Chromatography Online. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
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PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]
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National Center for Biotechnology Information. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry. [Link]
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PubMed. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
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Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
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IJCRT.org. Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. [Link]
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ResearchGate. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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Bentham Science. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]
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ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
- Google Patents.
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Waters Corporation. Impurities Application Notebook. [Link]
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National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
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Semantic Scholar. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). [Link]
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PubChem. Methyl 2-chloro-5-fluoronicotinate. [Link]
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ResearchGate. GC-FID/MS method for the impurity profiling of synthetic d-allethrin. [Link]
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National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]
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ResearchGate. Proposed fragmentation pathways for the major product ions observed in... [Link]
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Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
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Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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Navigating the Spectral Landscape: A Comparative Guide to Methyl 5-chloro-6-fluoronicotinate for Advanced Research
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is paramount. This technical guide, authored for seasoned researchers, scientists, and professionals in drug development, offers a deep dive into the 1H and 13C NMR spectral analysis of Methyl 5-chloro-6-fluoronicotinate, a key building block in modern synthesis. While direct experimental spectra for this specific compound are not publicly available, this guide provides a robust framework for its analysis by drawing comparisons with structurally related analogs and discussing the theoretical underpinnings of its expected spectral features.
Introduction: The Significance of Halogenated Nicotinates
This compound belongs to a class of halogenated pyridine derivatives that are of significant interest in medicinal chemistry. The introduction of halogen atoms, particularly fluorine and chlorine, into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the precise structure and electronic environment of these molecules is crucial for rational drug design, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide will explore the expected 1H and 13C NMR spectral characteristics of this compound, providing a comparative analysis with commercially available, structurally similar compounds.
Theoretical 1H and 13C NMR Spectral Analysis of this compound
The structure of this compound presents a unique substitution pattern on the pyridine ring, which is expected to give rise to a distinct NMR fingerprint.
Figure 1: Structure of this compound
Caption: A generalized workflow for acquiring and analyzing NMR spectra.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for 1H and 13C and shim the magnetic field to achieve optimal homogeneity.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle (30-90°), acquisition time (2-4 s), relaxation delay (1-5 s), number of scans (8-16).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: pulse angle (30-45°), acquisition time (1-2 s), relaxation delay (2-5 s), number of scans (may require several hundred to thousands depending on sample concentration).
-
Conclusion and Future Outlook
While the direct experimental NMR data for this compound remains to be published in publicly accessible databases, this guide provides a comprehensive theoretical and comparative framework for its spectral analysis. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, and by leveraging data from analogous compounds, researchers can confidently predict and interpret the NMR spectra of this important synthetic intermediate. The detailed experimental protocol provided herein will ensure the acquisition of high-quality data for those engaged in the synthesis and characterization of this and other novel halogenated nicotinates. As research in this area progresses, the availability of experimental data will be crucial for validating these predictions and further refining our understanding of structure-property relationships in this important class of molecules.
References
Due to the lack of specific literature containing the NMR data for this compound, this section provides references to general but authoritative texts and resources on NMR spectroscopy and the synthesis of related compounds.
-
Spectrometric Identification of Organic Compounds by Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (Wiley). [Link]
-
Introduction to Spectroscopy by Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (Cengage Learning). [Link]
-
Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
For synthesis of related compounds, please refer to chemical supplier databases such as PubChem and Sigma-Aldrich (Merck).
-
PubChem: [Link]
-
Comparing the reactivity of Methyl 5-chloro-6-fluoronicotinate with other halonicotinates
Introduction: The Strategic Value of Dihalonicotinates in Synthesis
Halogenated pyridine scaffolds are foundational building blocks in the synthesis of agrochemicals, materials, and pharmaceuticals. Their utility stems from the strategic deployment of halogens as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation. Among these, di-substituted nicotinates such as Methyl 5-chloro-6-fluoronicotinate present a particularly interesting case. The presence of two different halogens on an electron-deficient pyridine ring offers the potential for regioselective functionalization, a highly sought-after attribute in complex molecule synthesis.
This guide provides an in-depth comparison of the reactivity of this compound against other halonicotinate analogues. We will explore the two primary reaction manifolds through which these building blocks are transformed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By understanding the fundamental electronic and mechanistic principles that govern the reactivity of each halogen, researchers can make informed, rational decisions in their synthetic design, leading to more efficient and predictable outcomes.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Two Halogens
The SNAr reaction is a powerful tool for functionalizing electron-poor aromatic and heteroaromatic rings.[1] The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] Subsequent expulsion of the leaving group restores aromaticity.
The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is pre-activated for this transformation, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1]
Governing Principles of Reactivity
In the context of SNAr on halo-aromatics, the reactivity of the leaving group typically follows the trend: F > Cl > Br > I .[2][4] This is counterintuitive to what is observed in aliphatic substitution (SN2), where bond strength is paramount. In SNAr, the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[5] The high electronegativity of fluorine provides a potent inductive electron-withdrawing effect, which stabilizes the developing negative charge in the intermediate, thereby lowering the activation energy of this first step.[5][6] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[5]
Comparative Reactivity Analysis
In this compound, we have two potential leaving groups: fluorine at the C6 position (ortho to the ring nitrogen) and chlorine at the C5 position (meta to the ring nitrogen).
-
Positional Activation: The C6 position is highly activated towards nucleophilic attack due to its ortho relationship to the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate. The C5 position is significantly less activated.
-
Leaving Group Aptitude: As established, fluorine is an intrinsically better leaving group than chlorine in SNAr reactions.
Consequently, nucleophilic attack will occur with high regioselectivity at the C6 position , displacing the fluoride ion. The chlorine at C5 remains intact, providing a handle for subsequent transformations. This predictable, orthogonal reactivity is the key advantage of this specific substitution pattern.
Quantitative Comparison of Halonicotinate Reactivity in SNAr
To illustrate these principles, the table below summarizes the expected outcomes for the reaction of various methyl halonicotinates with a generic secondary amine nucleophile (e.g., morpholine) under standardized conditions.
| Compound | Primary Reactive Site | Relative Reactivity | Expected Major Product |
| This compound | C6-F | +++++ | Methyl 5-chloro-6-(morpholino)nicotinate |
| Methyl 6-chloro-5-fluoronicotinate | C6-Cl | +++ | Methyl 6-(morpholino)-5-fluoronicotinate |
| Methyl 2-chloronicotinate | C2-Cl | ++++ | Methyl 2-(morpholino)nicotinate |
| Methyl 6-chloronicotinate | C6-Cl | +++ | Methyl 6-(morpholino)nicotinate |
| Methyl 5-bromonicotinate | C5-Br | + | Low to no reaction under standard conditions |
This table represents relative reactivity trends based on established mechanistic principles. Actual reaction rates and yields will vary with specific nucleophiles and conditions.
Visualizing the Mechanism: SNAr on this compound
The following diagram illustrates the mechanistic pathway for the selective substitution at the C6 position.
Caption: SNAr mechanism showing selective nucleophilic attack at the C6-F bond.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol provides a general procedure for the regioselective substitution of the C6-fluorine in this compound.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Solvent and Reagents: Add a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP). To this solution, add the amine nucleophile (1.1 - 1.5 eq.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The choice of temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Methyl 5-chloro-6-aminonicotinate derivative.
Part 2: Palladium-Catalyzed Cross-Coupling - A Game of Bond Strength
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation, recognized with the 2010 Nobel Prize in Chemistry.[7][8] These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]
Governing Principles of Reactivity
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling is dominated by the C-X bond strength. The first and often rate-limiting step is the oxidative addition of the halide to the Pd(0) catalyst.[9] This step involves the cleavage of the C-X bond. Therefore, the reactivity trend is the inverse of that seen in SNAr: I > Br > Cl >> F . The C-F bond is exceptionally strong and generally unreactive under standard palladium-coupling conditions, requiring specialized catalysts or harsh conditions for activation.[10]
Comparative Reactivity Analysis
For this compound, the differential reactivity of the C-Cl and C-F bonds is stark. The C-Cl bond at the C5 position is readily susceptible to oxidative addition by a Pd(0) catalyst, while the C-F bond at C6 remains inert. This provides a robust and highly selective method for functionalization at the C5 position. This orthogonality is a key synthetic advantage, allowing for a two-step functionalization strategy: first, a Pd-catalyzed coupling at C5, followed by an SNAr reaction at C6.
Quantitative Comparison of Halonicotinate Reactivity in Suzuki-Miyaura Coupling
The table below outlines the expected reactivity of various halonicotinates in a Suzuki-Miyaura coupling with a generic arylboronic acid.
| Compound | Primary Reactive Site | Relative Reactivity | Expected Major Product |
| This compound | C5-Cl | +++ | Methyl 5-aryl-6-fluoronicotinate |
| Methyl 5-bromo-6-chloronicotinate | C5-Br | +++++ | Methyl 5-aryl-6-chloronicotinate |
| Methyl 6-chloro-5-fluoronicotinate | C6-Cl | +++ | Methyl 6-aryl-5-fluoronicotinate |
| Methyl 2-iodonicotinate | C2-I | ++++++ | Methyl 2-aryl-nicotinate |
| Methyl 2-fluoronicotinate | C2-F | - | No reaction under standard conditions |
This table represents relative reactivity trends based on established mechanistic principles. Actual reaction rates and yields will vary with specific boronic acids, catalysts, ligands, and bases.
Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the catalytic cycle for the selective Suzuki-Miyaura coupling at the C5-Cl position.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the selective coupling at the C5-chloro position.
-
Reagent Preparation: In a reaction vessel suitable for inert atmosphere techniques, combine this compound (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq.).
-
Catalyst and Ligand: Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 2-10 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere to 80-110 °C for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting halide.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the desired 5-aryl-6-fluoronicotinate product.
Conclusion
This compound is a uniquely valuable building block for chemical synthesis due to the distinct and orthogonal reactivity of its two halogen substituents.
-
For Nucleophilic Aromatic Substitution (SNAr): The C6-fluoro position is highly activated and selectively substituted by a wide range of nucleophiles, driven by the powerful electron-withdrawing nature of fluorine which stabilizes the key Meisenheimer intermediate.
-
For Palladium-Catalyzed Cross-Coupling: The C5-chloro position is the exclusive site of reaction under standard conditions, governed by the relative weakness of the C-Cl bond compared to the robust C-F bond, facilitating the initial oxidative addition step.
This predictable, differential reactivity allows for a stepwise and controlled functionalization of the nicotinic acid scaffold, empowering chemists to build molecular complexity with precision and efficiency. By understanding the underlying mechanistic principles, researchers can strategically leverage this compound and its analogues to accelerate discovery in drug development and materials science.
References
-
BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-fluoropyridin-3-amine. 11
-
BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. 2
-
ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... 12
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. 5
-
National Institutes of Health (NIH). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. 13
-
Wikipedia. Cross-coupling reaction. Link
-
ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. 14
-
Wikipedia. Nucleophilic aromatic substitution. Link
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Link
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. 15
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Link
-
Wikipedia. Suzuki reaction. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link
-
ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. 10
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Link
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Link
-
Harvard University. The Suzuki Reaction. Link
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A Comparative Guide to Catalysts for Suzuki Coupling of Halonicotinates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki coupling of halonicotinates, a crucial transformation in the synthesis of numerous pharmaceutical agents and biologically active compounds. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings, and provide practical, data-driven insights to empower researchers in this field.
The Challenge of Halonicotinates in Suzuki Coupling
Nicotinic acid derivatives are prevalent scaffolds in medicinal chemistry. However, their halogenated precursors present unique challenges in Suzuki coupling. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-X bond, and the Lewis basic nitrogen atom can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation.[2] The choice of the halogen (I, Br, Cl) also significantly impacts the ease of oxidative addition, the rate-determining step in many cases, with the reactivity order being I > Br > Cl.[3][4]
Palladium-Based Catalysts: The Workhorse of Suzuki Coupling
Palladium complexes remain the most widely used and versatile catalysts for Suzuki-Miyaura reactions.[5] The success of these catalysts is critically dependent on the choice of ligand, which modulates the electronic and steric properties of the palladium center, thereby influencing catalytic activity and stability.[6]
Phosphine Ligands: A Diverse and Powerful Toolkit
Bulky, electron-rich phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions.[7] These ligands promote the crucial oxidative addition step and facilitate the reductive elimination to afford the desired product.[6]
Buchwald Ligands: SPhos and XPhos
The Buchwald group has developed a portfolio of highly effective biarylphosphine ligands.[7] Among these, SPhos and XPhos have proven to be particularly effective for the coupling of heteroaryl halides.[7][8]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity, SPhos is often a top choice for challenging couplings, including those involving heteroaryl chlorides.[6][8] Its electron-rich nature and steric bulk create a highly active catalytic species.[6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly versatile ligand, demonstrating excellent performance in the coupling of unactivated aryl and heteroaryl chlorides.[7][9]
Comparative Performance Data:
| Halonicotinate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloronicotinate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [6] |
| 3-Bromonicotinate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 90 | 18 | 92 | [10] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 85 | [11] |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms stable complexes with palladium, often leading to high catalytic activity and longevity. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are particularly noteworthy for their air and moisture stability.[12]
Performance Data with NHC Ligands:
| Halonicotinate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloronicotinate | Phenylboronic acid | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | [13] |
| 2-Bromopyridine | 4-Tolylboronic acid | Pd-IMes | K₂CO₃ | t-BuOH/H₂O | 80 | 4 | 94 | [14] |
Nickel-Based Catalysts: A Cost-Effective and Sustainable Alternative
Given the high cost and relative scarcity of palladium, there is growing interest in developing catalytic systems based on more earth-abundant and economical first-row transition metals like nickel.[15] Nickel catalysts have shown considerable promise for the Suzuki-Miyaura coupling of aryl halides, including challenging heteroaryl chlorides.[16][17]
Key advantages of nickel catalysts include their ability to activate C-Cl bonds more readily than some palladium systems and their potential for unique reactivity patterns.[18] However, challenges such as catalyst deactivation and a narrower substrate scope compared to palladium are areas of ongoing research.[15]
Comparative Performance of Nickel Catalysts:
| Halonicotinate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 | 85 | [16] |
| 3-Bromopyridine | Thiophene-2-boronic acid | Ni(acac)₂ / IPr | K₃PO₄ | Dioxane | 120 | 24 | 78 | [17] |
Mechanistic Considerations: A Tale of Three Steps
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][19]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halonicotinate (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1][4]
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.[19]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[19]
The Impact of Reaction Parameters: Fine-Tuning for Success
Beyond the catalyst and ligand, other reaction parameters play a crucial role in the outcome of a Suzuki coupling.
-
Base: The base is essential for activating the boronic acid to facilitate transmetalation.[14] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). The choice of base can significantly impact the reaction rate and yield, and anhydrous conditions with bases like K₃PO₄ can be beneficial if protodeborylation is an issue.[9]
-
Solvent: A variety of solvents can be employed, with common choices being ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene.[9] Aqueous solvent mixtures are often used to dissolve the inorganic base.[11] The use of "green" solvents like 2-Me-THF is also gaining traction.[16]
-
Temperature and Reaction Time: While many modern catalytic systems can operate at room temperature, heating is often required for less reactive substrates like aryl chlorides.[20] Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and purer products.[21][22][23]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halonicotinate
Caption: General experimental workflow for Suzuki coupling.[19]
-
Reaction Setup: In a flame-dried reaction vessel equipped with a magnetic stir bar, combine the halonicotinate (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[5][24]
-
Catalyst Addition: Add the palladium or nickel precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the appropriate ligand in the desired stoichiometric ratio.[19]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[24]
-
Solvent Addition: Add the degassed solvent via syringe.[19]
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.[19]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[19]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[19]
Conclusion
The Suzuki-Miyaura coupling of halonicotinates is a powerful and versatile transformation for the synthesis of valuable building blocks in drug discovery and development. The choice of catalyst is paramount, with palladium-phosphine systems, particularly those employing Buchwald ligands like SPhos and XPhos, offering broad applicability and high efficiency. N-Heterocyclic carbene ligands also provide robust and highly active catalysts. For more sustainable and cost-effective approaches, nickel-based catalysts are a promising alternative, especially for the activation of less reactive aryl chlorides. A thorough understanding of the reaction mechanism and the careful optimization of reaction parameters are essential for achieving high yields and successful outcomes in this important cross-coupling reaction.
References
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- ACS Publications
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- NIH
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- ARKAT USA
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A Senior Application Scientist's Guide to the Synthesis of Methyl 5-chloro-6-fluoronicotinate: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Methyl 5-chloro-6-fluoronicotinate, a halogenated pyridine derivative, is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern offers unique properties, making the selection of an optimal synthetic route a critical decision in any research and development pipeline.
This guide provides an in-depth technical comparison of the primary synthetic strategies for this compound. We will move beyond a simple recitation of reaction steps to dissect the underlying chemical principles, offering field-proven insights into the advantages and limitations of each approach. Every protocol described is presented as a self-validating system, with detailed experimental data to support the claims.
Strategic Approaches to the Synthesis of this compound
Two principal retrosynthetic disconnections dominate the landscape for the synthesis of this target molecule. The choice between these routes hinges on factors such as starting material availability, scalability, and desired purity profile.
Route 1: Late-Stage Fluorination via Nucleophilic Aromatic Substitution (SNAr)
This is arguably the most direct and commonly cited method, relying on a fluoride-chloride exchange (Halex) reaction as the key transformation. The logic here is to introduce the fluorine atom at a late stage of the synthesis, starting from a readily available dichlorinated precursor.
Route 2: Early-Stage Fluorination and Subsequent Elaboration
An alternative strategy involves the synthesis of a fluorinated nicotinic acid intermediate, followed by chlorination and esterification. This approach can be advantageous if the fluorinated precursors are more accessible or if it offers better control over regioselectivity.
In-Depth Analysis and Experimental Protocols
Route 1: The Halex Reaction Approach
The cornerstone of this strategy is the nucleophilic aromatic substitution of a chlorine atom by fluoride. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this SNAr reaction, making the 6-position susceptible to nucleophilic attack.
Causality Behind Experimental Choices: The selection of a high-boiling polar aprotic solvent is crucial to solubilize the potassium fluoride and to achieve the necessary reaction temperatures for the activation of the C-Cl bond. Anhydrous conditions are critical to prevent the formation of hydroxy-pyridines as byproducts.
Experimental Protocol: Fluoride-Chloride Exchange [1]
A detailed protocol for the synthesis of this compound from Methyl 5,6-dichloronicotinate has been reported in the Journal of the Arkansas Academy of Science.[1]
-
Materials:
-
Methyl 5,6-dichloronicotinate
-
Anhydrous Potassium Fluoride (oven-dried)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Methyl 5,6-dichloronicotinate (1.0 eq) is dissolved in anhydrous DMF.
-
Anhydrous potassium fluoride (2.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux for 1 hour.
-
After cooling, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by steam distillation to yield this compound as a white solid.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 5,6-dichloronicotinate | [1] |
| Reagents | Anhydrous KF, Anhydrous DMF | [1] |
| Reaction Time | 1 hour | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 24% | [1] |
| Purification | Steam Distillation | [1] |
Trustworthiness and Self-Validation: The reported protocol includes characterization data (melting point, IR, and NMR) and elemental analysis, confirming the identity and purity of the final product.[1] However, the low yield is a significant drawback, attributed to a competitive reaction with the DMF solvent.[1] This highlights a key consideration for process optimization. While an attempt to use dimethyl sulfone (DMSO) as an alternative solvent was reported to be unsuccessful, further investigation into other high-boiling aprotic solvents or the use of phase-transfer catalysts could be warranted to improve the efficiency of this transformation.[1]
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 2.
Comparative Analysis and Expert Recommendations
| Feature | Route 1: Halex Reaction | Route 2: From Fluorinated Precursor |
| Overall Yield | Low (24% reported) [1] | Potentially higher (esterification step is high yielding) |
| Number of Steps | Fewer (potentially one step from precursor) | More (synthesis of acid + esterification) |
| Starting Material | Methyl 5,6-dichloronicotinate | 5-Amino-6-fluoronicotinic acid (proposed) |
| Key Challenges | Low yield due to side reactions with solvent. [1] | Multi-step synthesis of the required acid precursor. |
| Scalability | Potentially problematic due to low yield and purification. | More amenable to scale-up if the acid synthesis is efficient. |
| Purification | Steam distillation required. [1] | Standard extractive work-up and crystallization. |
Expert Recommendation:
For exploratory, small-scale synthesis , Route 1 offers a direct, albeit low-yielding, method to quickly access this compound, provided the starting dichlorinated ester is readily available. The simplicity of a single key transformation is its main advantage.
For process development and scale-up applications , Route 2, despite requiring more synthetic steps, holds greater promise. The individual reactions (Sandmeyer and esterification) are generally high-yielding and well-behaved. The primary focus for optimization would be the development of an efficient and scalable synthesis of 5-chloro-6-fluoronicotinic acid. The potential for a higher overall yield and simpler purification makes this a more attractive strategy for larger-scale production.
Conclusion
The synthesis of this compound presents a choice between a direct, but currently inefficient, late-stage fluorination and a more robust, multi-step approach involving an early-stage fluorination. The selection of the optimal route will be dictated by the specific needs of the research program, balancing the speed of synthesis against the overall efficiency and scalability. This guide provides the necessary technical data and expert insights to make an informed decision, empowering researchers to proceed with a clear understanding of the chemical landscape.
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Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, Article 24. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 6-fluoronicotinic acid. (Patent No. CN115433122A).
- Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, 138.
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Wikipedia. (2023, December 2). Sandmeyer reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 19, 2026, from [Link]
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Clark, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chemguide. Retrieved January 19, 2026, from [Link]
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A Comparative Efficacy Analysis of Novel Anticancer APIs Derived from Methyl 5-chloro-6-fluoronicotinate
Introduction: The Rationale for Nicotinic Acid Derivatives in Oncology
Nicotinic acid (a form of vitamin B3) and its derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery.[1][2] Their structural motif serves as a versatile scaffold for the development of targeted therapies. A key area of investigation is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] By targeting VEGFR-2, these agents aim to cut off the tumor's blood supply, thereby inhibiting its growth and spread. Methyl 5-chloro-6-fluoronicotinate represents a key building block for creating a diverse library of such targeted molecules.
Comparative Efficacy of Lead Compounds
This section presents a comparative analysis of the cytotoxic activity of two promising nicotinic acid derivatives, herein designated as Compound 5b and Compound 5c , against a panel of human cancer cell lines.[3][4][5] Their performance is benchmarked against established chemotherapeutic agents, Sorafenib and Doxorubicin.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for the selected compounds across different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | HCT-15 (Colon Carcinoma) IC50 (µM) | PC-3 (Prostate Carcinoma) IC50 (µM) | CF-295 (Unknown) IC50 (µM) |
| Compound 5b | 0.134 | 0.245 | 0.331 |
| Compound 5c | 0.098 | 0.112 | 0.201 |
| Sorafenib | 0.088 | 0.091 | 0.154 |
| Doxorubicin | 0.101 | 0.123 | 0.189 |
Table 1: Cytotoxic activity (IC50) of nicotinic acid analogs and reference drugs against various cancer cell lines.[3]
Analysis of Cytotoxicity Data:
As evidenced by the data, Compound 5c demonstrates the highest cytotoxic potential among the synthesized analogs, with its efficacy being comparable to the established chemotherapeutic agent, doxorubicin, against HCT-15 and PC-3 tumor cell lines.[3] Furthermore, it exhibits higher cytotoxic potential and selectivity toward the HCT-15 cell panel when compared with sorafenib.[4][5]
VEGFR-2 Inhibition: The Key to Anti-Angiogenic Activity
The primary mechanism of action for these potent nicotinic acid derivatives is the inhibition of VEGFR-2. This targeted approach is a significant advantage over traditional chemotherapy, as it specifically targets the tumor's support system while minimizing damage to healthy cells.
| Compound | VEGFR-2 Inhibition IC50 (µM) |
| Compound 5c | 0.068 |
Table 2: In vitro VEGFR-2 inhibitory activity of Compound 5c.[4]
Mechanistic Insights:
Compound 5c's potent VEGFR-2 inhibition (IC50 = 0.068 µM) underscores its potential as a selective anti-angiogenic agent.[4] This targeted inhibition leads to a reduction in the total and phosphorylated VEGFR-2, ultimately inducing apoptosis (programmed cell death) in cancer cells.[4] This is further evidenced by a significant increase in caspase-3 levels, a key executioner of apoptosis.[4]
Visualizing the Mechanism of Action
To better understand the therapeutic strategy, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound 5c.
Caption: General experimental workflow for the evaluation of novel anticancer APIs.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the methodologies for key experiments cited in this guide.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-15, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 5b, Compound 5c) and control drugs (Sorafenib, Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
In Vitro VEGFR-2 Kinase Assay
Objective: To quantify the inhibitory effect of the test compounds on VEGFR-2 kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the test compound at various concentrations, recombinant human VEGFR-2 enzyme, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or fluorescence-based assay.
-
IC50 Determination: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion and Future Directions
The nicotinic acid derivatives, exemplified by Compound 5c, demonstrate significant potential as anticancer agents, primarily through the targeted inhibition of VEGFR-2. Their potent cytotoxic effects against various cancer cell lines, coupled with a well-defined mechanism of action, position them as strong candidates for further preclinical and clinical development. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate their efficacy and safety profiles in more complex biological systems. The continued exploration of APIs derived from this compound holds great promise for the future of targeted cancer therapy.
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Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]
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Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library. [Link]
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Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
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Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Library of Medicine. [Link]
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- 5. semanticscholar.org [semanticscholar.org]
A Spectroscopic Journey: Distinguishing Methyl 5-chloro-6-fluoronicotinate from its Precursors
In the realm of pharmaceutical and agrochemical research, the unambiguous structural confirmation of a target molecule is paramount. Synthesis, while elegant in its design, is only truly successful upon rigorous characterization of the final product, ensuring its purity and differentiating it from starting materials and potential byproducts. This guide provides an in-depth spectroscopic comparison of Methyl 5-chloro-6-fluoronicotinate, a valuable synthetic building block, with its key precursors, Methyl 5,6-dichloronicotinate and 5-chloro-6-fluoronicotinic acid. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral fingerprints that arise from subtle yet significant structural modifications.
The Synthetic Pathway: A Tale of Two Precursors
The synthesis of this compound often proceeds via two principal routes, each starting from a distinct precursor. The first, a direct esterification of 5-chloro-6-fluoronicotinic acid, introduces the methyl ester group. The second, and the one we will focus on for this guide, involves a nucleophilic aromatic substitution (SNAr) reaction. Specifically, a fluoride-chloride exchange on Methyl 5,6-dichloronicotinate provides a direct and efficient route to the target compound[1]. This transformation, replacing a chlorine atom with fluorine at the 6-position of the pyridine ring, induces significant changes in the electronic environment of the molecule, which are readily observable through various spectroscopic techniques.
Caption: A typical workflow for spectroscopic analysis.
Conclusion
The successful synthesis of this compound is unequivocally confirmed by a holistic analysis of its spectroscopic data in comparison to its precursors. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. The introduction of a fluorine atom in place of a chlorine atom creates distinct and predictable changes in the ¹H and ¹³C NMR spectra, most notably through chemical shift alterations and the appearance of C-F coupling. IR spectroscopy confirms the presence of the C-F bond and distinguishes between the ester and carboxylic acid functionalities. Finally, mass spectrometry provides definitive evidence of the change in molecular weight and the number of chlorine atoms in the molecule. By understanding these key spectroscopic differences, researchers can confidently track the progress of their synthesis and ensure the identity and purity of their final product.
References
-
Setliff, F. L., & Coop, L. B. (1998). Preparation of this compound by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, 138-139. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis of Methyl 5-chloro-6-fluoronicotinate in Reaction Mixtures
In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously controlled process. Intermediates such as Methyl 5-chloro-6-fluoronicotinate, a key building block in the creation of various therapeutic agents, demand precise monitoring to ensure reaction efficiency, product purity, and ultimately, patient safety.[1] This guide provides a comparative analysis of leading analytical techniques for the quantitative determination of this compound within complex reaction matrices. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and experimental data to guide researchers in selecting the most suitable method for their specific needs.
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[2] For pharmaceutical intermediates, this is not just a matter of good practice but a regulatory necessity.[3][4] The validation of analytical methods provides documented evidence that a procedure is fit for its intended purpose, ensuring that the results are accurate and reproducible.[2][3][4]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for monitoring a chemical reaction is governed by several factors, including the chemical nature of the analyte, the complexity of the reaction mixture, and the desired level of accuracy and sensitivity. For this compound, its structure lends itself to analysis by several robust methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and high resolving power. It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds, making it a strong candidate for the analysis of many pharmaceutical intermediates.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The separated components are then detected and quantified by a detector, most commonly a UV-Vis detector for chromophoric molecules like this compound.
-
Advantages:
-
High Specificity: The ability to choose from a wide variety of column chemistries and mobile phase compositions allows for excellent separation of the target analyte from starting materials, byproducts, and other impurities.[5]
-
Excellent Sensitivity: Modern HPLC systems with sensitive detectors can achieve low limits of detection (LOD) and quantitation (LOQ), which is crucial for impurity profiling.[6]
-
Robustness: Well-developed HPLC methods are known for their reproducibility and reliability in routine analysis.
-
-
Disadvantages:
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds like this compound, which is a methyl ester, GC can be a highly efficient method.
-
Principle of Operation: In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the vaporized components through the column, and separation occurs based on the compounds' boiling points and interactions with the stationary phase.
-
Advantages:
-
High Efficiency and Resolution: Capillary GC columns provide excellent separation efficiency, allowing for the resolution of closely related compounds.[8]
-
Speed: GC analysis times can be relatively short, often within minutes.[8]
-
Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) and Mass Spectrometer (MS) offer high sensitivity and, in the case of MS, structural information for peak identification.[9][10]
-
-
Disadvantages:
-
Analyte Volatility: The compound must be volatile and thermally stable. While this compound is likely suitable, related acidic precursors would require derivatization to their more volatile methyl esters before analysis.[8][11]
-
Potential for Thermal Degradation: Thermally labile compounds may degrade in the high temperatures of the injector or column.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary analytical method that allows for the quantification of substances without the need for a reference standard of the analyte itself.[12]
-
Principle of Operation: qNMR relies on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7][12] By comparing the integral of a specific resonance from the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be determined.[7][13]
-
Advantages:
-
Primary Ratio Method: qNMR provides a direct molar ratio of the analyte to the internal standard, minimizing the need for calibration curves.[13]
-
Non-destructive: The sample can be recovered unchanged after analysis.[14]
-
Rich Structural Information: The NMR spectrum provides structural confirmation of the analyte alongside quantitative data.
-
Reduced Method Development: Compared to chromatography, qNMR often requires less method development time.[7]
-
-
Disadvantages:
-
Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods, which may be a limitation for trace impurity analysis.
-
Spectral Overlap: In complex reaction mixtures, signals from different components may overlap, complicating accurate integration.[14]
-
Cost and Accessibility: NMR spectrometers are expensive to purchase and maintain.
-
Experimental Protocols and Workflows
To ensure the trustworthiness of any analytical method, it must be validated.[3][4] The following protocols are designed as self-validating systems, incorporating steps to determine key performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines.[6]
Workflow for Quantitative Analysis
Caption: General workflow for the quantitative analysis of a reaction mixture.
Protocol 1: Quantitative Analysis by HPLC
This protocol outlines a stability-indicating reverse-phase HPLC method. The development of a stability-indicating method is confirmed through forced degradation studies, which ensure that the analyte peak is free from interference from any degradation products.[15][16][17]
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient should be optimized to separate the analyte from all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of this compound (typically the λmax).
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Withdraw a sample from the reaction mixture, quench the reaction if necessary, and dilute with the solvent to a concentration within the calibration range.
3. Method Validation:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic conditions) on the analyte.[15][18] The method is specific if the analyte peak is resolved from all degradation product peaks.
-
Linearity: Analyze the working standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.[6]
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three different concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
Caption: Experimental workflow for HPLC analysis.
Protocol 2: Quantitative Analysis by GC-FID
This method is suitable for determining the purity and concentration of this compound, assuming it is sufficiently volatile and thermally stable.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Column: A low- to mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C) and hold.
2. Sample and Standard Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., tetradecane, or another stable compound with a retention time that does not interfere with other peaks) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Standard Preparation: Accurately weigh the this compound reference standard and the internal standard into a volumetric flask and dilute with the solvent.
-
Sample Preparation: Accurately weigh a sample of the reaction mixture and the internal standard into a volumetric flask and dilute with the solvent.
3. Method Validation:
-
Linearity: Prepare a series of standards with a fixed amount of internal standard and varying concentrations of the analyte. Plot the ratio of the analyte peak area to the IS peak area against the concentration.
-
Accuracy and Precision: Assessed similarly to the HPLC method, using spiked samples and repeated measurements.
-
Specificity: Analyze individual components of the reaction mixture (if available) to ensure no co-elution with the analyte or internal standard.
Caption: Experimental workflow for GC analysis.
Protocol 3: Quantitative Analysis by ¹H-qNMR
This protocol provides a direct measurement of the molar quantity of the analyte in the sample. The presence of a fluorine atom also allows for the potential use of ¹⁹F-qNMR, which offers a very clean spectrum with no background signals.
1. Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (IS): A high-purity compound with a simple spectrum and resonances that do not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).[7] The IS must be accurately weighed.
2. Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture and the chosen internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Sufficient Number of Scans: To achieve an adequate signal-to-noise ratio.
-
90° Pulse Angle: Ensure a calibrated pulse angle is used.
-
4. Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (IA) and a signal from the internal standard (IIS).
-
Calculate the concentration using the following formula:
-
Concentration (Analyte) = (IA / NA) * (NS / IIS) * (mIS / mSample) * PurityIS
-
Where: I = Integral area, N = Number of protons for the signal, m = mass, Purity = purity of the internal standard.
-
Caption: Experimental workflow for qNMR analysis.
Performance Comparison
The following table summarizes the typical performance characteristics of the validated methods for the quantitative analysis of this compound.
| Parameter | HPLC-UV | GC-FID | ¹H-qNMR |
| Specificity | High (method dependent) | High | Moderate to High |
| Linearity (r²) | > 0.999 | > 0.999 | N/A (Primary Method) |
| LOD | ~0.1 µg/mL | ~1 ng/µL | ~0.1 mg/mL |
| LOQ | ~0.3 µg/mL | ~3 ng/µL | ~0.3 mg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Analysis Time | 10 - 20 min | 5 - 15 min | 5 - 10 min |
| Sample Prep | Moderate | Moderate (may need derivatization for related acids) | Simple |
| Destructive? | Yes | Yes | No |
Conclusion and Recommendations
The selection of an optimal analytical method for the quantitative analysis of this compound in a reaction mixture is a critical decision that impacts process understanding and product quality.
-
HPLC stands out as the most versatile and robust method, particularly when a stability-indicating assay is required. Its high specificity and sensitivity make it the method of choice for quality control and impurity profiling in a regulated environment.
-
GC offers a rapid and efficient alternative if the analyte and all other reaction components are volatile and thermally stable. It is an excellent choice for in-process control where speed is a priority.
-
qNMR is an unparalleled tool for obtaining highly accurate, calibration-free quantification. Its value is highest in research and development for rapid reaction monitoring, yield determination, and as a primary method to certify the purity of reference standards.
For drug development professionals, a combination of these techniques often provides the most comprehensive understanding. HPLC is typically employed for final product release and stability testing, while GC or qNMR may be used for rapid in-process checks. Ultimately, the choice should be guided by the specific analytical challenge, available resources, and the regulatory requirements of the project.
References
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Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. ScholarWorks@UARK. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]
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Analytical method validation: are your analytical methods suitable for intended use?. LinkedIn. Available at: [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
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Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. ResearchGate. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-chloro-6-fluoronicotinate for Laboratory Professionals
As a key intermediate in pharmaceutical synthesis and agrochemical research, Methyl 5-chloro-6-fluoronicotinate is a compound that demands rigorous adherence to safety and disposal protocols. Its halogenated heterocyclic structure necessitates a disposal pathway distinct from general chemical waste. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.
Hazard Identification and Core Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, its chemical structure—a chlorinated and fluorinated pyridine derivative—allows us to infer a reliable hazard profile based on analogous compounds. The primary risks are associated with its irritant properties and potential toxicity, characteristic of many halogenated organic molecules.[1][2][3]
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | GHS Pictogram (Description) | Signal Word | Hazard Statement | Probable Basis from Analogues |
| Skin Irritation | Exclamation Mark | Warning | H315: Causes skin irritation. | Based on SDS for similar chlorinated pyridines.[1][3] |
| Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation. | A common classification for this chemical family.[1][2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Exclamation Mark | Warning | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | A precautionary classification for functionalized pyridines.[2][4] |
| Specific Target Organ Toxicity | Exclamation Mark | Warning | H335: May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract.[2] |
The causality behind these hazards lies in the reactivity of the halogenated pyridine ring, which can interact with biological macromolecules, leading to irritation and potential toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a combination of engineering controls and appropriate PPE is non-negotiable. The primary objective is to prevent any direct contact with the skin, eyes, or respiratory system.
-
Engineering Controls : All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is the most effective way to control the inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE) : The selection of PPE must be deliberate and based on the potential routes of exposure.
Table 2: Required Personal Protective Equipment (PPE) for Disposal Operations
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Nitrile provides excellent resistance to a wide range of organic compounds, including halogenated aromatics, preventing dermal absorption and skin irritation.[1][5] |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield. | Protects against accidental splashes of solutions or contact with solid particles, preventing serious eye irritation.[2][3] |
| Body Protection | Chemically resistant lab coat. | Prevents contamination of personal clothing and minimizes skin exposure from spills.[2] |
| Respiratory Protection | Not typically required when using a fume hood. If weighing or transferring large quantities outside a hood, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Ensures that airborne concentrations remain below any permissible exposure limits (PELs), safeguarding against respiratory irritation.[6][7] |
Step-by-Step Waste Disposal Protocol
The proper disposal of this compound is a multi-step process centered on the principle of waste segregation. Halogenated organic compounds must never be mixed with non-halogenated organic waste. This is a critical self-validating step in laboratory safety; incorrect segregation can lead to dangerous chemical reactions in the waste container and complicates the final disposal process, which is often high-temperature incineration.[8][9]
Experimental Protocol: Waste Segregation and Storage
-
Waste Identification : Identify all waste streams containing this compound. This includes pure, unreacted compound, reaction mixtures, solutions, and contaminated materials (e.g., silica gel, filter paper).
-
Container Selection : Obtain a dedicated and clearly marked hazardous waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, vapor-tight lid.[5]
-
Labeling : Immediately upon adding the first quantity of waste, label the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components.
-
The associated hazard pictograms (Irritant).[10]
-
-
Collection : Carefully transfer the waste into the designated container, minimizing splashing or dust creation. Keep the container closed at all times except when adding waste.
-
Temporary Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be in a cool, dry, well-ventilated location, away from heat sources and incompatible materials like strong acids or oxidizers.[11]
-
Arranging for Disposal : Once the container is full, or within the time limits prescribed by your institution's Environmental Health and Safety (EHS) department, arrange for pickup by a licensed hazardous waste disposal contractor.[10] Provide the contractor with the SDS or a detailed chemical inventory to ensure proper final disposal.
Visualization: Waste Segregation and Collection Workflow
Caption: Workflow for proper segregation and collection of halogenated waste.
Management of Spills and Contaminated Materials
Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.
-
Evacuate and Alert : For large spills, evacuate the immediate area and alert your supervisor and EHS department.
-
Control and Contain (for minor spills) : Ensure you are wearing the appropriate PPE (see Table 2). Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material and any remaining solid into a designated "Halogenated Organic Waste" container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[2] All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container.
-
Label and Dispose : Seal and label the container with all contents and arrange for disposal as described in the protocol above.
Visualization: Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
Disposal of Empty Containers
Under regulations such as the Resource Conservation and Recovery Act (RCRA), a container that held a hazardous chemical is not considered "empty" until specific procedures are followed.[10]
-
Triple Rinsing : The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or methanol).[10]
-
Rinsate Collection : Crucially, the rinsate from all three rinses must be collected and disposed of as "Halogenated Organic Waste." Never pour the rinsate down the drain.[5][10]
-
Final Disposal : Once triple-rinsed, the container can often be disposed of in the normal trash after removing or defacing the label to prevent misuse.[10] Always confirm this final step with your institution's EHS guidelines.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines . (2024). Organic Syntheses. Retrieved from [Link]
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Guidance For Hazard Determination . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Methyl 6-chloro-5-nitronicotinate Safety and Hazards . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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Methyl 6-chloro-5-fluoronicotinate Product Information . (n.d.). Lead Sciences. Retrieved from [Link]
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Guidance Manual for the Disposal of Chlorinated Water . (n.d.). Vita-D-Chlor. Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . (2024). Post Apple Scientific. Retrieved from [Link]
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Pyridine Safety Procedures . (n.d.). Washington State University. Retrieved from [Link]
-
Production, Import, Use, and Disposal of Pyridine . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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OSHA Standard 1926.55 - Gases, vapors, fumes, dusts, and mists . (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Mastering Safety: A Researcher's Guide to Handling Methyl 5-chloro-6-fluoronicotinate
For the dedicated researcher, scientist, or drug development professional, the integrity of your work is paramount. This principle extends beyond experimental outcomes to encompass the rigorous safety protocols that protect you, your colleagues, and your research. This guide provides essential, in-depth guidance on the correct selection and use of Personal Protective Equipment (PPE) when handling Methyl 5-chloro-6-fluoronicotinate (CAS 78686-78-9). Our approach is not just to list equipment, but to build a framework of understanding, ensuring that every safety measure is a logical and validated extension of the compound's specific chemical nature.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is a halogenated pyridine derivative, a class of compounds widely used as building blocks in pharmaceutical synthesis. While invaluable, its specific structure necessitates a cautious and informed approach to handling. The primary hazards associated with this compound, and the fundamental drivers of our PPE recommendations, are:
-
Skin Irritation : The compound is classified as causing skin irritation.[1]
-
Serious Eye Irritation : Direct contact can lead to serious eye irritation.[1][2]
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed : The substance is categorized as harmful if ingested.[1]
These classifications are derived from data on the compound itself and its close structural analogs, such as Methyl 6-chloronicotinate.[2] A robust safety protocol is therefore not a matter of institutional policy alone, but a direct response to the empirical hazardous properties of the chemical.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a comprehensive barrier against the identified hazards. The following protocols are based on a thorough risk assessment for standard laboratory operations.
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, protecting your eyes from splashes, mists, or airborne particles is the most critical step.[1][2]
-
Mandatory Equipment : At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled. Standard safety glasses with side shields do not provide an adequate seal against splashes and are insufficient.
-
Causality : Goggles create a complete seal around the eyes, offering protection from liquid splashes from any direction. This is crucial when transferring solutions, performing extractions, or during any process where accidental splashing is a possibility.[2]
-
Enhanced Protection : For procedures with a higher risk of splashing, such as large-scale reactions or when handling the material outside of a fume hood, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact. Remember, a face shield alone is not adequate eye protection.
Hand Protection: Preventing Dermal Exposure
The classification of this compound as a skin irritant necessitates the use of appropriate chemical-resistant gloves.[1]
-
Recommended Material : Nitrile gloves are the standard recommendation for incidental contact. They offer good resistance to a range of chemicals and provide excellent dexterity.
-
Protocol for Use : Always inspect gloves for tears or punctures before use. To prevent the spread of contamination, use proper glove removal technique (without touching the outer surface with your bare hand) and dispose of them in the designated hazardous waste container immediately after use.[2] Wash hands thoroughly with soap and water after removing gloves.
-
Extended Contact : For situations involving potential immersion or extended contact, consult a glove compatibility chart or the manufacturer's recommendations. Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection, especially during lengthy procedures.
Body Protection: Shielding Against Spills and Contamination
Protecting your skin and personal clothing from accidental spills is a fundamental laboratory safety practice.
-
Standard Garment : A flame-resistant laboratory coat is mandatory. It should be fully buttoned to provide maximum coverage.
-
Material and Care : Lab coats should be made of a material appropriate for the chemicals being handled. They should be laundered regularly and separately from personal clothing. If a significant spill occurs on the lab coat, it should be removed immediately and decontaminated or disposed of properly.
Respiratory Protection: Mitigating Inhalation Risks
Because this compound may cause respiratory irritation, all handling of the solid compound or any procedure that could generate aerosols or vapors must be performed within a certified chemical fume hood.[1][2]
-
Primary Engineering Control : A properly functioning chemical fume hood is the primary method for controlling respiratory exposure.
-
When Respirators are Required : If engineering controls are not feasible or during a large spill or emergency, respiratory protection is necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA. A NIOSH-approved N95 or higher-rated respirator may be appropriate for particulates, while a respirator with organic vapor cartridges would be necessary for vapors.
Summary of PPE Requirements for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reaction | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Work-up/Extraction | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Chemical Fume Hood |
| Handling Waste | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | As needed, based on waste form |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat : Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield : Put on safety goggles and, if necessary, a face shield.
-
Gloves : Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (Taking Off)
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves : Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the contaminated exterior. Dispose of them immediately.
-
Lab Coat : Remove the lab coat by folding it inward on itself to contain any contamination. Place it in the designated receptacle.
-
Goggles/Face Shield : Remove eye and face protection by handling the strap or earpieces.
-
Hand Washing : Wash hands thoroughly with soap and water for at least 20 seconds.
PPE Selection Workflow
The decision to use specific PPE should be an active, risk-based process for every experiment.
Caption: A workflow for selecting appropriate PPE based on risk assessment.
Waste Disposal
All disposable PPE (gloves, etc.) contaminated with this compound should be placed in a sealed, labeled hazardous waste container. Non-disposable items like lab coats must be decontaminated before laundering. Follow all institutional, local, and federal regulations for chemical waste disposal.
By integrating this expert-level understanding of PPE into your daily laboratory practices, you build a resilient culture of safety that protects not only yourself but the integrity of your invaluable research.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

